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  • Product: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 56617-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 1-(2,3-Dimethylphenyl)-5-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel compound 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, this guide combines established information with computationally predicted values to offer a robust profile for use in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized below. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₃--INVALID-LINK--[1]
Molecular Weight 233.26 g/mol --INVALID-LINK--[1]
Predicted Melting Point 185-195 °CComputational Prediction
Predicted Boiling Point 450-550 °CComputational Prediction
Predicted Aqueous Solubility 0.5 - 1.5 g/LComputational Prediction
Predicted logP 1.8 ± 0.5Computational Prediction
Predicted pKa 3.5 - 4.5 (Carboxylic Acid)Computational Prediction

Experimental Protocols

While specific experimental data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not publicly available, a general protocol for its synthesis can be derived from established methods for analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

General Synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids

This class of compounds is typically synthesized via a Michael addition reaction between an appropriate aniline derivative and itaconic acid.

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • High-boiling point solvent (e.g., water, toluene, or solvent-free)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, water)

Procedure:

  • A mixture of 2,3-dimethylaniline and itaconic acid (typically in a 1:1 to 1:1.5 molar ratio) is heated in a suitable high-boiling solvent or under solvent-free conditions.

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of acidified water.

  • The precipitate is collected by filtration and washed with water.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the final 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved in the characterization and potential application of this compound, the following diagrams have been generated using Graphviz.

G General Synthesis Workflow start Reactants (2,3-Dimethylaniline + Itaconic Acid) reaction Michael Addition (Reflux in Solvent) start->reaction workup Acid-Base Workup & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Pure 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid purification->product G Physicochemical Property Determination Workflow compound Synthesized Compound structural Structural Characterization (NMR, MS, IR) compound->structural purity Purity Assessment (HPLC, Elemental Analysis) compound->purity physical Physical Properties (Melting Point, Boiling Point) purity->physical solubility Solubility Determination purity->solubility lipophilicity Lipophilicity (logP) (Shake-flask or HPLC method) purity->lipophilicity ionization Ionization Constant (pKa) (Potentiometric or UV-Vis Titration) purity->ionization data Comprehensive Physicochemical Profile physical->data solubility->data lipophilicity->data ionization->data G High-Level Drug Discovery and Development Pathway discovery Target Identification & Validation screening Hit Identification (High-Throughput Screening) discovery->screening optimization Lead Optimization (SAR Studies) screening->optimization preclinical Preclinical Development (In vitro & In vivo Toxicology) optimization->preclinical clinical Clinical Trials (Phase I, II, III) preclinical->clinical approval Regulatory Approval clinical->approval market Post-Market Surveillance approval->market

References

Exploratory

An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 56617-46-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic building block with significant potential in the field of targeted protein degradation. While specific biological data for this compound is not extensively published, this document consolidates available information on its chemical properties, provides a putative synthetic protocol based on established methodologies for analogous compounds, and discusses its likely application as a component in the design of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs). This guide serves as a foundational resource for researchers interested in utilizing this molecule for the development of next-generation therapies.

Introduction

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of 5-oxopyrrolidine-3-carboxylic acid, a scaffold that has garnered considerable interest in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds. The classification of this specific molecule as a "Protein Degrader Building Block" by commercial suppliers strongly indicates its intended use in the rapidly advancing field of Targeted Protein Degradation (TPD). TPD is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

Physicochemical Properties

A summary of the known physicochemical properties of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is presented in Table 1. This data is aggregated from various chemical supplier databases.

Table 1: Physicochemical Data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

PropertyValueSource
CAS Number 56617-46-0[1][2]
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1][2]
Purity ≥95% (commercially available)
Melting Point 57-59 °C
Boiling Point 535.2 °C (Predicted)
Appearance Solid
Storage Room Temperature

Synthesis

While a specific synthetic protocol for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not detailed in peer-reviewed literature, a general and well-established method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the Michael addition of an aniline to itaconic acid followed by cyclization.

Postulated Experimental Protocol: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is based on analogous syntheses reported for similar compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Itaconic_Acid Itaconic Acid Conditions Reflux in Water or Acetic Acid Itaconic_Acid->Conditions Dimethylaniline 2,3-Dimethylaniline Dimethylaniline->Conditions Product 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Conditions->Product

Caption: General reaction scheme for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Water or Glacial Acetic Acid

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.1 eq) is prepared in a round-bottom flask.

  • Water or glacial acetic acid is added to serve as the solvent.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is purified by an acid-base workup. The residue is dissolved in an aqueous sodium hydroxide solution and washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted aniline.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid product.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Application in Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" points to its role in constructing bifunctional molecules like PROTACs.[3][4][5][6][7][8][9][10][11][12][13]

The PROTAC Concept

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery cluster_ternary_complex Ternary Complex Formation POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruits Proteasome Proteasome POI->Proteasome Degradation Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->POI Ubiquitination

Caption: The mechanism of action of a PROTAC molecule.

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can potentially be used as a precursor to either the POI ligand or, more likely, as part of the E3 ligase ligand or as a scaffold integrated into the linker. The carboxylic acid moiety provides a convenient handle for chemical modification and attachment to other components of the PROTAC.

Putative Biological Evaluation Workflow

For researchers aiming to develop PROTACs using this building block, a general workflow for biological evaluation is proposed.

Biological_Workflow Start Synthesize PROTAC with 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) to POI and E3 Ligase Start->Binding_Assay Cell_Permeability Cellular Permeability Assay (e.g., PAMPA) Start->Cell_Permeability Degradation_Assay Protein Degradation Assay (e.g., Western Blot, Mass Spec) Binding_Assay->Degradation_Assay Cell_Permeability->Degradation_Assay Functional_Assay Cell-based Functional Assays (e.g., Viability, Apoptosis) Degradation_Assay->Functional_Assay In_Vivo In Vivo Efficacy Studies (Animal Models) Functional_Assay->In_Vivo

Caption: A general workflow for the biological evaluation of a novel PROTAC.

Experimental Protocols

5.1.1. Protein Degradation Assay (Western Blot)

  • Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the protein of interest. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.

5.1.2. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • MTT: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Conclusion

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a valuable chemical entity for researchers engaged in the discovery and development of novel therapeutics, particularly in the realm of targeted protein degradation. While specific biological data for this compound remains to be published, its structural features and commercial availability as a "Protein Degrader Building Block" underscore its potential. This guide provides a foundational understanding of its properties, a likely synthetic route, and a strategic framework for its application and biological evaluation in the design of next-generation protein degraders. Further research into the specific biological activities of derivatives of this compound is warranted to fully elucidate its therapeutic potential.

References

Foundational

Technical Guide: Structure Elucidation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach to the structure elucidation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structure elucidation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The methodologies presented are based on established analytical techniques and synthesis protocols for analogous compounds. This document provides a projected synthesis pathway and predicted spectroscopic data to serve as a reference for researchers working with this or structurally related molecules. The molecular formula for this compound is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol .[1][2]

Hypothetical Synthesis Protocol

The synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be hypothetically achieved through the reaction of 2,3-dimethylaniline with itaconic acid. This method is a common route for the preparation of N-aryl-5-oxopyrrolidine-3-carboxylic acids.[3][4][5]

Experimental Procedure:

A mixture of 2,3-dimethylaniline (1.0 equivalent) and itaconic acid (1.2 equivalents) in water is refluxed for an appropriate duration (typically 12-24 hours).[3][5] Upon cooling, the crude product is expected to precipitate. The solid can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the target compound.

G Hypothetical Synthesis Workflow start Start Materials: 2,3-Dimethylaniline Itaconic Acid reaction Reaction: Aqueous Reflux start->reaction precipitation Precipitation on Cooling reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Final Product: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid purification->product

Caption: Hypothetical synthesis workflow for the target compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These predictions are based on the analysis of structurally similar compounds.[3][6][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Broad s1HCOOH
~7.1-7.3m3HAromatic-H
~3.8-4.0m2HN-CH₂
~3.3-3.5m1HCH-COOH
~2.6-2.8m2HCH₂-CO
~2.3s3HAr-CH₃
~2.1s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~174COOH
~172N-C=O
~138Aromatic C-N
~137Aromatic C-CH₃
~135Aromatic C-CH₃
~130Aromatic C-H
~126Aromatic C-H
~125Aromatic C-H
~50N-CH₂
~36CH-COOH
~34CH₂-CO
~20Ar-CH₃
~14Ar-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)[8]
~1710C=O stretch (Carboxylic Acid)[8]
~1680C=O stretch (Amide)[9]
~1600, ~1480C=C stretch (Aromatic Ring)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
233[M]⁺ (Molecular Ion)
188[M - COOH]⁺
132[C₉H₁₀N]⁺

Structure Elucidation Workflow

The confirmation of the chemical structure would follow a logical workflow, integrating data from various spectroscopic techniques.

G Structure Elucidation Workflow synthesis Synthesized Compound ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms ir IR Spectroscopy (Identify Functional Groups: -COOH, Amide C=O) synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C) (Determine Connectivity) synthesis->nmr structure Proposed Structure: 1-(2,3-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid ms->structure ir->structure nmr->structure

Caption: Logical workflow for structure elucidation.

Molecular Structure and Atom Numbering

The proposed structure with atom numbering for spectroscopic assignment is provided below.

Caption: Structure with atom numbering for NMR assignments.

Conclusion

The structural elucidation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be confidently achieved through a combination of a reliable synthetic route and comprehensive spectroscopic analysis. The predictive data and workflows presented in this guide offer a solid foundation for the synthesis and characterization of this compound. While direct experimental data is not currently available in the public domain, the provided information, based on analogous structures, serves as a valuable resource for researchers in the field.

References

Exploratory

starting materials for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. This document details the primary starting materials, a robust experimental protocol based on established analogous reactions, and quantitative data from related syntheses to guide researchers in achieving optimal results.

Core Synthesis Strategy

The principal and most direct route for the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a one-pot condensation reaction. This reaction is a nucleophilic addition-cyclization cascade between two key starting materials:

  • 2,3-Dimethylaniline: This commercially available aromatic amine serves as the nitrogen source for the pyrrolidinone ring and introduces the 2,3-dimethylphenyl substituent.

  • Itaconic acid: This dicarboxylic acid is the backbone of the 5-oxopyrrolidine-3-carboxylic acid core.

The reaction proceeds via aza-Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4]

Materials:

  • 2,3-Dimethylaniline (≥98% purity)

  • Itaconic acid (≥99% purity)

  • Deionized water

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.5 equivalents) and deionized water. Stir the mixture to achieve a solution or a fine suspension.

  • Addition of Aniline: To the stirring mixture, add 2,3-dimethylaniline (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for a period of 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

  • Purification:

    • Dilute the cooled reaction mixture with a 10% aqueous sodium hydroxide solution until the solid dissolves.

    • Filter the resulting solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The product, 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

    • Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from water or an appropriate organic solvent if necessary.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various 1-aryl-5-oxopyrrolidine-3-carboxylic acids, providing a benchmark for the synthesis of the target compound.

Substituted AnilineSolventReaction Time (h)Yield (%)Reference
2-Amino-4-chlorophenolWater2466[1]
o-AminophenolWater1274.4[2]
2-Amino-4-methylphenolWater288[3]
N-(4-aminophenyl)acetamideWater1296[4]

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_3_Dimethylaniline 2,3-Dimethylaniline Reaction_Vessel One-Pot Condensation (Water, Reflux) 2_3_Dimethylaniline->Reaction_Vessel Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction_Vessel Target_Molecule 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Reaction_Vessel->Target_Molecule Aza-Michael Addition & Intramolecular Cyclization Experimental_Workflow A Combine Itaconic Acid and 2,3-Dimethylaniline in Water B Reflux for 12-24 hours A->B C Cool to Room Temperature B->C D Dissolve in aq. NaOH C->D E Filter D->E F Acidify with HCl to pH 2 E->F G Collect Precipitate via Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Under Vacuum H->I

References

Foundational

biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives Introduction The 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of the 2-pyrrolidinone core, represents...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of the 2-pyrrolidinone core, represents a privileged structure in medicinal chemistry. Its rigid, five-membered ring system allows for the precise spatial arrangement of functional groups, making it an ideal framework for designing molecules that can interact with high affinity and selectivity at biological targets. Derivatives of this core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

General Synthesis Strategies

The common synthetic route to the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid, often in refluxing water or acid.[1][2][3] This foundational molecule serves as a versatile starting point for extensive derivatization. Key transformations include esterification of the carboxylic acid, followed by hydrazinolysis to produce a carbohydrazide intermediate.[3][4] This hydrazide is a crucial building block, readily condensed with various aldehydes and dicarbonyl compounds to yield a diverse library of hydrazones, azoles (such as pyrazoles and pyrroles), and other heterocyclic derivatives.[2][3]

Synthesis_Workflow cluster_start Starting Materials cluster_derivatization Derivatization Pathway cluster_final Final Derivatives Amine Primary Amine (e.g., aminophenol) Core 5-Oxopyrrolidine-3- Carboxylic Acid Core Amine->Core + Itaconic Acid (Reflux) ItaconicAcid Itaconic Acid ItaconicAcid->Core Ester Ester Intermediate Core->Ester Esterification (e.g., MeOH, H+) Benzimidazoles Benzimidazoles Core->Benzimidazoles + Benzene-1,2-diamine (Condensation) Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Hydrazones Hydrazones Hydrazide->Hydrazones + Aldehydes Azoles Azoles (Pyrroles, Pyrazoles, Triazoles) Hydrazide->Azoles + Diketones

Caption: General workflow for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the search for new antibacterial and antifungal agents is critical.[3] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising scaffold for this purpose, exhibiting potent activity against a range of clinically relevant pathogens, particularly Gram-positive bacteria.[5][6][7]

Quantitative Data: Antibacterial and Antifungal Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data below summarizes the activity of various derivatives against selected pathogens.

Compound/Derivative DescriptionTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl moietyStaphylococcus aureus3.903.90[8]
Hydrazone with benzylidene moietyStaphylococcus aureus3.9-[7]
Hydrazone with 5-nitrothien-2-yl moietyBacillus cereus7.831.25[8]
Hydrazone with 5-nitrofuran-2-yl moietyEscherichia coli31.2531.25[8]
Bishydrazone with 5-nitrothiophene substituentsMultidrug-resistant S. aureus1–8-[1]
Hydrazone with 5-nitrothien-2-yl moietyCandida auris (multidrug-resistant)16-[6][9]

Note: '-' indicates data not reported in the cited source.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.[10][11][12][13]

  • Reagent and Media Preparation:

    • Prepare a stock solution of the test compound, typically in dimethyl sulfoxide (DMSO).

    • Prepare appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[14]

    • Prepare a bacterial inoculum from an 18-24 hour culture, adjusting its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Setup:

    • Dispense 100 µL of broth into all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of the compound stock solution to the first column of wells, creating a 2x concentrated starting solution.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard 100 µL from the final dilution well.[10]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[12]

    • Incubate the plate at 35-37°C for 18-24 hours.[14]

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]

Antimicrobial_Screening Compound Test Compound Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Inoculate Inoculate Plate Dilution->Inoculate Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read Visual Inspection for Turbidity Incubate->Read MIC Determine MIC Read->MIC MBC Subculture to Determine MBC (Optional) MIC->MBC

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Anticancer Activity

Certain 5-oxopyrrolidine derivatives have demonstrated significant cytotoxic effects against cancer cell lines, particularly A549, a human non-small cell lung adenocarcinoma model.[9][15][16][17] The activity is highly dependent on the nature of the substituents on the core scaffold.[9][16]

Quantitative Data: Anticancer Activity

The primary metric for in vitro anticancer activity is cell viability, often determined using the MTT assay. Results are typically presented as the percentage of viable cells remaining after treatment compared to an untreated control.

Compound/Derivative DescriptionCell LineConcentration (µM)Cell Viability (%)Reference
Carboxylic acid core (unsubstituted)A54910063.4[9]
5-methyl benzimidazole derivativeA54910059.5[9]
5-methyl benzimidazole with 3,5-dichloro-2-hydroxyphenylA54910024.5[9]
5-fluoro benzimidazole with 3,5-dichloro-2-hydroxyphenylA549100~17[9]
1,3,4-Oxadiazolethione derivativeA54910028.0[17]
4-Aminotriazolethione derivativeA54910029.6[17]
Bishydrazone with 5-nitrothienyl moietiesA549100< 20[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549) during their exponential growth phase.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[15]

    • Incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with medium containing the test compounds at various concentrations. Include vehicle-only and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[15][19]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][19]

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18][19]

    • Shake the plate for 15 minutes to ensure complete dissolution.[18]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTT_Assay_Workflow Seed Seed Cells in 96-Well Plate Incubate1 Incubate (24h) for Adherence Seed->Incubate1 Treat Add Test Compounds (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) with Compound Treat->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Cell Viability and IC50 Read->Analyze Apoptosis_Pathway Compound 5-Oxopyrrolidine Derivative Stress Cellular Stress / Target Engagement Compound->Stress TGFb TGF-β/smad Pathway Stress->TGFb Mito Mitochondrial Pathway Stress->Mito Casp3 Caspase-3 Activation TGFb->Casp3 Bax Bax (Pro-apoptotic) Upregulation Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Exploratory

The Emergence of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Novel Scaffold for Targeted Protein Degradation

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract: The field of targeted protein degradation (TPD) has been revolutionized by the development of Proteolysis Targeting Chimeras (PR...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The field of targeted protein degradation (TPD) has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase-binding moiety. While derivatives of thalidomide, known as immunomodulatory drugs (IMiDs), have been the mainstay for recruiting the Cereblon (CRBN) E3 ligase, the search for novel, non-IMiD binders with improved properties is a key area of research. This technical guide explores the potential of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a next-generation building block for PROTAC design. While this specific molecule is not yet widely documented in the public domain as a protein degrader, its structural features, based on analogous compounds, suggest it as a promising scaffold. This document provides a comprehensive overview of its hypothetical application, including quantitative data from related structures, detailed experimental protocols for its synthesis and integration into PROTACs, and visualizations of relevant biological and experimental workflows.

Introduction: Beyond IMiDs in Cereblon-Mediated Degradation

Cereblon (CRBN) is one of the most frequently utilized E3 ligases in PROTAC development due to the favorable drug-like properties of its ligands.[1] The traditional IMiD-based ligands, however, are known to have inherent instabilities, such as a tendency for hydrolysis, and can induce the degradation of endogenous neosubstrates, which may lead to off-target effects.[2] This has spurred the development of alternative CRBN binders. The core structure of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid presents a chemically stable and synthetically accessible alternative to the glutarimide ring of thalidomide and its analogs. The pyrrolidinone core is a recognized scaffold in medicinal chemistry, and its derivatives are being explored for various therapeutic applications.[3][4]

Quantitative Data on Analogous Novel Cereblon Binders

While specific binding data for 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not yet available, the structure-activity relationship (SAR) can be inferred from related non-IMiD CRBN ligands. Phenyl-glutarimides, for example, have been shown to retain CRBN binding affinity with improved chemical stability.[2] The following table summarizes binding affinities for some of these novel CRBN binders.

Compound ClassExample CompoundBinding AssayIC50/Kd (µM)Reference
Phenyl-glutarimidePhenyl-glutarimide (PG)Fluorescence Polarization2.19 (IC50)[2]
Phenyl-glutarimide4-methoxy-PGFluorescence Polarization3.15 (IC50)[2]
Phenyl-glutarimide4-amino-PGFluorescence Polarization0.123 (IC50)[2]
Benzamide-typeFluorinated BenzamideMicroScale ThermophoresisData available in cited literature[5]
CyclimidsJQ1-FcQCompetition Binding< 0.1 (Kd)[6]

Experimental Protocols

Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

This protocol is a general adaptation based on the synthesis of structurally similar compounds.[3][4]

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvents (e.g., ethanol, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2,3-dimethylaniline and itaconic acid in water is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PROTAC Assembly: Coupling to a Linker

The carboxylic acid moiety of the building block serves as a convenient handle for linker attachment via amide bond formation.

Materials:

  • 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Amine-terminated linker

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Protein of Interest (POI) ligand with a suitable functional group for attachment to the other end of the linker.

Procedure:

  • Dissolve the 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, amine-terminated linker, HATU, and HOBt in anhydrous DMF.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • The resulting intermediate (E3 ligand-linker) is then purified, typically by reverse-phase HPLC.

  • The purified intermediate is then coupled to the POI ligand using appropriate chemistry depending on the functional groups present.[7]

Evaluation of Protein Degradation

Western Blotting Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations for a specified duration (e.g., 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

Signaling Pathway

PROTACs are often designed to target key nodes in signaling pathways implicated in disease. For example, a PROTAC could target a receptor tyrosine kinase (RTK) to disrupt downstream signaling.

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Target) Ligand->RTK binds Proteasome Proteasome RTK->Proteasome degraded by Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream activates PROTAC PROTAC PROTAC->RTK binds CRBN CRBN PROTAC->CRBN recruits CRBN->RTK ubiquitinates Ub Ubiquitin Degraded_RTK Degraded RTK Response Cellular Response (e.g., Proliferation) Downstream->Response leads to

Caption: PROTAC-mediated degradation of a receptor tyrosine kinase.

Experimental Workflow

The development of a novel PROTAC follows a structured workflow from design and synthesis to cellular evaluation.

experimental_workflow Design 1. PROTAC Design (Ligand-Linker-Ligand) Synthesis 2. Synthesis of E3 Ligand Building Block Design->Synthesis Coupling 3. PROTAC Assembly (Coupling Reactions) Synthesis->Coupling Purification 4. Purification and Characterization (HPLC, MS) Coupling->Purification Binding 5. In vitro Binding Assay (e.g., FP, SPR) Purification->Binding Degradation 6. Cellular Degradation Assay (Western Blot, DC50) Binding->Degradation MoA 7. Mechanism of Action (Ubiquitination, Ternary Complex) Degradation->MoA Optimization 8. SAR and Lead Optimization MoA->Optimization Optimization->Design Iterate

Caption: General workflow for novel PROTAC development.

Conclusion and Future Directions

The exploration of novel, non-IMiD E3 ligase binders is crucial for expanding the scope and refining the properties of targeted protein degraders. While 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a hypothetical building block at this stage, its chemical characteristics and the precedent set by analogous structures suggest its potential as a valuable scaffold. Further research, including its synthesis, biophysical characterization of its binding to CRBN, and its incorporation into PROTACs, is warranted to validate its utility. The development of such novel building blocks will undoubtedly contribute to the generation of more potent, selective, and safer protein-degrading therapeutics.

References

Foundational

An In-depth Technical Guide on the Solubility of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the solubility of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in organic solvents. Due to a lack of publicly av...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on its chemical structure, along with a detailed, adaptable experimental protocol for determining its solubility.

Structural Considerations and Expected Solubility

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a molecule featuring a carboxylic acid group, a lactam (cyclic amide) ring, and a substituted aromatic ring. These functional groups dictate its likely solubility profile.

  • Polar Moieties: The presence of the carboxylic acid and the amide in the pyrrolidinone ring introduces polarity and the capacity for hydrogen bonding. This suggests that the compound will exhibit some solubility in polar organic solvents.

  • Nonpolar Moiety: The 2,3-dimethylphenyl group is nonpolar and will contribute to the molecule's solubility in less polar and aromatic solvents.

Given this structure, it is anticipated that 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid will be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol, ethanol, and isopropanol, where it can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexanes is expected to be limited. The solubility in solvents of intermediate polarity, such as ethyl acetate and acetonitrile, would need to be determined experimentally.

General Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a compound like 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in various organic solvents. This protocol is based on established laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a selection of organic solvents at a controlled temperature.

Materials:

  • 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (purity ≥ 95%)

  • Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, toluene, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the solution using a syringe filter into a pre-weighed container.

  • Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, carefully evaporate the solvent from the filtrate. This can be achieved by gentle heating in an oven or under reduced pressure in a vacuum oven until a constant weight of the solid residue is obtained.

  • Calculation of Solubility:

    • Determine the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the dried solid.

    • Determine the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solid from the total mass of the saturated solution withdrawn. .

    • Calculate the solubility in terms of mass of solute per mass of solvent (e.g., g/100 g of solvent) or as a mole fraction.

Data Presentation

While specific data for the target compound is unavailable, the results from the described experimental protocol should be summarized in a clear, tabular format for easy comparison of solubility across different solvents.

Table 1: Hypothetical Solubility Data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid at 25 °C

Organic SolventMolarity (mol/L)Grams/100 g Solvent
MethanolExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value
TolueneExperimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)Experimental ValueExperimental Value

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to known amount of solvent in vials B Seal vials A->B C Place vials in thermostatic shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Withdraw supernatant D->E F Filter into pre-weighed container E->F G Weigh the filtered solution F->G H Evaporate solvent G->H K Calculate mass of solvent G->K I Weigh container with dried solid H->I J Calculate mass of dissolved solid I->J L Determine solubility J->L K->L

Caption: Workflow for Gravimetric Solubility Determination.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-(Substituted Phenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction The 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a valuable heterocyclic structure in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a valuable heterocyclic structure in medicinal chemistry and drug discovery. This core, also known as a pyroglutamic acid derivative, is featured in a wide range of biologically active compounds.[1] Derivatives have demonstrated promising therapeutic potential, including antibacterial, anticancer, antioxidant, analgesic, and antihypoxic activities.[2][3][4][5][6] The versatility of this scaffold allows for substitutions at the phenyl ring and modifications of the carboxylic acid group, enabling the generation of diverse chemical libraries for screening and development of new therapeutic agents.

These application notes provide a comprehensive overview of a common synthetic strategy for preparing these derivatives, detailed experimental protocols for key transformations, and a summary of representative compound data.

General Synthetic Strategy & Workflow

The most prevalent and straightforward method for synthesizing the 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid core involves the cyclization of a substituted aniline with itaconic acid.[4][5] This initial product serves as a versatile starting material for a variety of subsequent modifications. The carboxylic acid moiety can be converted into esters, acid hydrazides, amides, and other functional groups. The acid hydrazide intermediate is particularly useful as it can be readily condensed with various aldehydes, ketones, or isocyanates to produce a wide array of derivatives, such as hydrazones, pyrazoles, and oxadiazoles.[2][4]

The following diagram illustrates the general synthetic workflow for the preparation and derivatization of these compounds.

G cluster_start Start Starting Materials Aniline Substituted Aniline Itaconic Itaconic Acid CoreAcid 1-(Substituted Phenyl)-5- oxopyrrolidine-3-carboxylic Acid Aniline->CoreAcid Cyclization (Reflux in H2O or AcOH) Itaconic->CoreAcid Cyclization (Reflux in H2O or AcOH) Ester Methyl Ester Intermediate CoreAcid->Ester Esterification (MeOH, H2SO4) Hydrazide Carbohydrazide Intermediate Heterocycles Other Heterocycles (e.g., Benzimidazoles) CoreAcid->Heterocycles Condensation (e.g., with Diamines) Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Derivatives Final Derivatives Hydrazones Hydrazones Hydrazide->Hydrazones Condensation / Acylation Amides Amides / Carboxamides Hydrazide->Amides Condensation / Acylation

Caption: General workflow for synthesis and derivatization.

Experimental Protocols

The following protocols are representative examples for the synthesis of the core structure and its subsequent derivatization into a carbohydrazide and a final hydrazone derivative.

Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid (2) [4]

  • Reactants: A mixture of N-(4-aminophenyl)acetamide (1) and itaconic acid is prepared.

  • Solvent & Conditions: The mixture is refluxed in water for approximately 12 hours.

  • Work-up: After cooling, the reaction mixture is acidified with 5% hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield the target carboxylic acid (2). A typical yield for this reaction is around 96%.[4]

Protocol 2: Synthesis of N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (4) [4]

  • Esterification: Carboxylic acid (2) (e.g., 0.03 mol) is dissolved in methanol (100 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 10 drops) is added.[4] The mixture is refluxed for 20 hours to form the methyl ester intermediate (3).[4]

  • Hydrazinolysis: Without isolating the ester, hydrazine monohydrate (e.g., 0.24 mol) is added directly to the reaction mixture.[4]

  • Reaction: The mixture is heated at reflux for an additional 2 hours.[4]

  • Isolation: Upon cooling, the formed precipitate is filtered, washed sequentially with propan-2-ol and diethyl ether, and then dried to afford the acid hydrazide (4).[4] This two-step, one-pot procedure typically yields the product in high purity and quantity (e.g., 97% yield).[4]

Protocol 3: Synthesis of Hydrazone Derivatives (e.g., 5) [4]

  • Reactants: Acid hydrazide (4) is dissolved in a suitable solvent like propan-2-ol.

  • Condensation: An appropriate aromatic aldehyde (e.g., benzaldehyde, 1.5-fold excess) is added to the solution, along with a catalytic amount of acid (e.g., HCl).[4]

  • Reaction: The mixture is heated at reflux for approximately 2 hours.[4]

  • Isolation: After the reaction is complete, the mixture is cooled. The precipitated product is collected by filtration, washed, and recrystallized (e.g., from 1,4-dioxane) to yield the pure hydrazone derivative (5).[4] Yields for this step are generally good to excellent (e.g., 80.8% for the benzylidene derivative).[4]

Data Presentation: Representative Derivatives

The described synthetic route has been successfully applied to generate a variety of derivatives. The following table summarizes quantitative data for a selection of synthesized compounds.

Compound IDPhenyl Substituent (Position 1)Derivative at Position 3Yield (%)M.p. (°C)Reference
1a 4-AcetylphenylCarboxylic Acid86170–171[7]
2a 4-AcetamidophenylCarboxylic Acid96260–261[4]
2b 2-Hydroxy-5-methylphenylCarboxylic Acid-208–209[3]
4a 4-AcetamidophenylCarbohydrazide97221–222[4]
5a 4-AcetamidophenylN'-Benzylidene-carbohydrazide80.8203–204[4]
6a 4-AcetamidophenylN'-(4-Chlorobenzylidene)-carbohydrazide98263–264[4]
9a 5-Chloro-2-hydroxyphenylCarbohydrazide-210-212[2]
12a 5-Chloro-2-hydroxyphenylN'-(2,5-dimethyl-1H-pyrrol-1-yl)-carboxamide-240-242[2]

Note: Yields and melting points (M.p.) are as reported in the cited literature. "-" indicates data not specified in the source.

Characterization

The structures of the synthesized 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are typically confirmed using a combination of standard spectroscopic techniques:

  • ¹H-NMR: Proton NMR spectra are used to confirm the presence of key structural fragments. For the core acid, characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, NCH₂) appear in the ranges of 2.5–2.8 ppm, 3.1–3.5 ppm, and 3.7–4.1 ppm, respectively.[3][7][8] A broad singlet signal at high chemical shift (e.g., >12 ppm) confirms the carboxylic acid proton.[3][8]

  • ¹³C-NMR: Carbon NMR provides evidence for the carbon skeleton. Key signals include those for the pyrrolidinone ring carbons (around 34-51 ppm) and the two carbonyl carbons (C=O) of the lactam and the carboxylic acid, which resonate at approximately 171-175 ppm.[3][7][8]

  • IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Strong absorption bands are observed for the carbonyl groups (C=O) in the range of 1640-1730 cm⁻¹ and for N-H or O-H stretching in the range of 3300-3500 cm⁻¹.[4][7]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the synthesized compounds, typically by identifying the [M+H]⁺ ion peak.[7]

Applications & Biological Activity

Derivatives of the 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold are actively investigated for a range of pharmacological activities. The specific biological effect is often tuned by the nature and position of substituents on the phenyl ring and the functional group at the 3-position of the pyrrolidinone ring.

G cluster_mods cluster_acts Scaffold 1-(Substituted Phenyl)- 5-oxopyrrolidine-3-carboxylic Acid Scaffold Deriv Structural Modifications Scaffold->Deriv enables PhenylSub Phenyl Ring Substituents (e.g., -OH, -Cl, -CH3) AcidDeriv Carboxylic Acid Derivatization (Hydrazones, Amides, etc.) Activity Biological Activities PhenylSub->Activity modulate AcidDeriv->Activity modulate AntiBac Antibacterial AntiCan Anticancer AntiOx Antioxidant

Caption: Structure-Activity Relationship Concept.

  • Antibacterial Activity: Many derivatives, particularly hydrazones with nitro-substituted heterocyclic moieties (e.g., 5-nitrothienyl or 5-nitrofuranyl), have shown potent activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Staphylococcus aureus.[3][6][8][9] Some compounds have demonstrated efficacy superior to control antibiotics like cefuroxime.[3][9]

  • Anticancer Activity: Certain derivatives have been evaluated for their in vitro anticancer properties. For example, compounds bearing a 5-nitrothiophene substituent showed potent activity against the A549 human lung cancer cell line.[4][6]

  • Antioxidant Activity: The presence of a hydroxyl group on the phenyl ring, as in 1-(5-chloro-2-hydroxyphenyl) derivatives, has been linked to significant antioxidant activity, as demonstrated by DPPH radical scavenging assays.[2]

Conclusion

The synthesis of 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives via the cyclization of anilines and itaconic acid is an efficient and robust method for accessing a chemically diverse library of compounds. The straightforward protocols for the synthesis of the core structure and its subsequent modification into various amides, hydrazides, and hydrazones make this scaffold highly attractive for drug discovery programs. The significant antibacterial, anticancer, and antioxidant activities reported for these compounds underscore their potential as starting points for the development of novel therapeutic agents.

References

Application

Application Notes and Protocols for the Analytical Characterization of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a small molecule belonging to the pyrrolidine class of heterocyclic compou...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a small molecule belonging to the pyrrolidine class of heterocyclic compounds.[1] Derivatives of 5-oxopyrrolidine have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[2][3][4] Accurate and robust analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this molecule using modern analytical techniques.

Physicochemical Properties: A summary of the basic physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 56617-46-0[5][6]
Molecular Formula C₁₃H₁₅NO₃[5][6]
Molecular Weight 233.26 g/mol [5][6]
Purity ≥95% (typical)[6]
Storage Room temperature[6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the presence of a carboxylic acid group, the mobile phase is typically acidified to suppress ionization and achieve better peak shape and retention.[7] UV detection is suitable due to the aromatic phenyl ring in the molecule's structure.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water containing 0.1% Formic Acid.

    • Example Isocratic Condition: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Expected Data: The primary peak corresponding to the compound should be well-resolved. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

ParameterExpected Value
Retention Time (t_R) Dependent on specific conditions, but expected to be a single major peak.
Purity (%) ≥ 95%

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Mobile Phase C Equilibrate HPLC System A->C B Dissolve & Filter Sample D Inject Sample B->D C->D E Acquire Data D->E F Integrate Peaks E->F G Calculate Purity F->G

Workflow for HPLC purity analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. 1H NMR provides information on the number and environment of protons, while 13C NMR identifies the different carbon atoms in the molecule. For a compound like 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, specific signals for aromatic protons, pyrrolidine ring protons, methyl groups, and the carboxylic acid proton are expected.[3] Data from similar structures suggest using DMSO-d₆ as a solvent, which allows for the observation of the acidic proton.[3]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound dissolved in ~0.6 mL of solvent.

  • Experiments:

    • 1H NMR: Standard proton experiment.

    • 13C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (Optional): COSY and HSQC experiments can be used to confirm proton-proton and proton-carbon connectivities.[1]

Expected Spectral Data: The following tables summarize the expected chemical shifts (δ) based on the compound's structure and published data for similar pyrrolidinone derivatives.[3][9]

Table 2.1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.6 Broad Singlet 1H -COOH
~7.1 - 7.3 Multiplet 3H Aromatic protons (H-Ar)
~3.8 - 4.0 Multiplet 2H N-CH₂
~3.3 - 3.5 Multiplet 1H -CH-COOH
~2.6 - 2.8 Multiplet 2H -CH₂-C=O
~2.2 Singlet 3H Ar-CH₃

| ~2.0 | Singlet | 3H | Ar-CH₃ |

Table 2.2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~174 -COOH
~172 N-C=O (lactam)
~137-139 Aromatic C (quaternary)
~125-132 Aromatic CH
~51 N-CH₂
~36 -CH-COOH
~34 -CH₂-C=O
~20 Ar-CH₃

| ~14 | Ar-CH₃ |

NMR_Workflow

Workflow for MS molecular weight confirmation.
Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups in a molecule. For this compound, characteristic absorption bands for the carboxylic acid O-H, the two carbonyl (C=O) groups (one from the acid, one from the lactam), and C-H bonds are expected. The O-H stretch of a carboxylic acid is typically very broad. [10] Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Analysis: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Data: The IR spectrum should display characteristic absorption bands for the molecule's functional groups.

Wavenumber (cm⁻¹)BondFunctional Group
2500 - 3300 (very broad)O-H stretchCarboxylic Acid
~2970C-H stretchMethyl / Methylene
~1710C=O stretchCarboxylic Acid (dimeric) [10]
~1670C=O stretchAmide (Lactam)
~1600C=C stretchAromatic Ring

Workflow for IR Analysis:

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Sample (KBr or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Confirm Functional Groups D->E

Workflow for IR functional group analysis.

References

Method

Application Notes and Protocols: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction The 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry, belonging to the br...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry, belonging to the broader class of 1-aryl-5-oxopyrrolidine-3-carboxylic acids. This core structure is a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. Research into structurally similar analogs has revealed promising activity in several key areas, including antibacterial, anticancer, and anti-inflammatory applications.[1][2][3][4][5][6] The pyrrolidinone core is a recognized privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties.[1]

These application notes provide an overview of the potential uses of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a foundational molecule for drug discovery and development. The protocols outlined below are based on methodologies reported for closely related analogs and can be adapted for the evaluation of novel derivatives synthesized from this core structure.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid core typically involves the reaction of 2,3-dimethylaniline with itaconic acid.[3][6][7] The carboxylic acid moiety of the resulting scaffold serves as a key functional handle for further chemical modifications, enabling the creation of diverse chemical libraries. A common synthetic strategy involves the conversion of the carboxylic acid to a carbohydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones, or used to construct various heterocyclic ring systems such as oxadiazoles, triazoles, and pyrazoles.[1][4][6][8]

A general synthetic workflow for the derivatization of the core scaffold is depicted below:

G A 1-(2,3-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid B Esterification or Acid Chloride Formation A->B C Amide Coupling B->C D Hydrazinolysis B->D E 1-(2,3-Dimethylphenyl)-5-oxo- pyrrolidine-3-carboxamide Derivatives C->E F 1-(2,3-Dimethylphenyl)-5-oxo- pyrrolidine-3-carbohydrazide D->F G Condensation with Aldehydes/Ketones F->G H Cyclization Reactions F->H I Hydrazone Derivatives G->I J Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) H->J

Caption: Synthetic derivatization of the core scaffold.

Potential Therapeutic Applications and Biological Activity Data

While specific biological data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available, studies on analogous compounds with different phenyl substitutions provide strong evidence for its potential in various therapeutic areas.

Antibacterial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][4][6] Hydrazone derivatives, in particular, have shown potent inhibition of bacterial growth.

Table 1: Antibacterial Activity of Analogous 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl fragment (from 1-(2-hydroxy-5-methylphenyl) scaffold)Staphylococcus aureus7.8[1]
Hydrazone with benzylidene moiety (from 1-(2-hydroxy-5-methylphenyl) scaffold)Staphylococcus aureus3.9[1]
5-Fluorobenzimidazole derivative (from 1-(3,5-dichloro-2-hydroxyphenyl) scaffold)Methicillin-resistant S. aureus (MRSA)(Two-fold stronger than clindamycin)[6]
Hydrazone with thien-2-yl fragment (from 1-(3,5-dichloro-2-hydroxyphenyl) scaffold)Methicillin-resistant S. aureus (MRSA)(Four-fold stronger than clindamycin)[6]
Anticancer Activity

Several studies have explored the anticancer potential of this class of compounds. Derivatives have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[3][6][8]

Table 2: Anticancer Activity of Analogous 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
Hydrazone with N'-(4-bromobenzylidene) moiety (from 1-(2,4-difluorophenyl) scaffold)A375 (Melanoma)IC50Not specified, but most potent[3]
5-Fluorobenzimidazole derivative (from 1-(3,5-dichloro-2-hydroxyphenyl) scaffold)A549 (Lung Cancer)Highest anticancer activity in the seriesNot specified[6]
Hydrazone with 5-nitrothiophene substituent (from 1-(4-acetamidophenyl) scaffold)A549 (Lung Cancer)Potent activityNot specified[8]
Anti-inflammatory Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have been found to be promising inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[5]

Experimental Protocols

The following are generalized protocols based on methodologies used for analogous compounds. These can be adapted for the screening of novel derivatives of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 1: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Reaction Setup: In a round-bottom flask, combine 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.1 eq) in water.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, acidify the solution with HCl to induce precipitation.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

G A Prepare serial dilutions of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives in 96-well plate B Add bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Observe for bacterial growth (turbidity) C->D E Determine Minimum Inhibitory Concentration (MIC) D->E G A Seed cancer cells in 96-well plates B Treat cells with derivatives of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine- 3-carboxylic acid A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G G A 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivative B Bacterial Cell A->B C Inhibition of Essential Cellular Processes (e.g., Cell Wall Synthesis, DNA Replication) B->C D Bacterial Cell Death or Growth Inhibition C->D G A 1-Aryl-5-oxopyrrolidine-3-carboxylic acid derivative B Cancer Cell A->B C Modulation of Signaling Pathways (e.g., Apoptosis, Cell Cycle) B->C D Inhibition of Proliferation and/or Induction of Apoptosis C->D

References

Application

Application Notes and Protocols: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable building block in medicinal chemistry, particularly in the development of protein degraders.[1] The following sections outline the necessary reagents, equipment, and a step-by-step procedure for its preparation, along with characterization data.

Physicochemical Properties

A summary of the key properties of the target compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1][2]
CAS Number 56617-46-0[1][2]
Purity ≥95%[1]
Storage Room Temperature[1]

Experimental Protocol

The synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is analogous to the preparation of similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids, which involves the reaction of a substituted aniline with itaconic acid.[3] This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

Materials and Reagents
  • 2,3-Dimethylaniline

  • Itaconic acid

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • FTIR spectrometer

Synthetic Procedure

A schematic overview of the synthetic workflow is provided below.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents 2,3-Dimethylaniline + Itaconic Acid solvent Toluene reagents->solvent Dissolve reflux Reflux solvent->reflux Heat extraction Acid-Base Extraction reflux->extraction Cool & Extract drying Drying extraction->drying Separate Layers evaporation Solvent Evaporation drying->evaporation Filter & Concentrate recrystallization Recrystallization evaporation->recrystallization Purify product Final Product recrystallization->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Synthetic workflow for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Step-by-Step Method:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.0 eq) in toluene.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, the reaction mixture is typically subjected to an acid-base extraction. Wash the organic layer with 1M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Characterization: The final product, 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Results and Characterization

The successful synthesis will yield 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid. The expected analytical data, based on analogous compounds, are summarized below.[4][5]

AnalysisExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the dimethylphenyl group, and characteristic peaks for the pyrrolidinone ring protons (COCH₂, CH, NCH₂). A broad singlet for the carboxylic acid proton is also expected.
¹³C NMR Resonances for the aromatic carbons, the two methyl groups, the carbonyl carbons of the lactam and carboxylic acid, and the aliphatic carbons of the pyrrolidinone ring.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the product (m/z = 233.26).
FTIR Characteristic absorption bands for the C=O stretch of the carboxylic acid and the lactam, and the O-H stretch of the carboxylic acid.

Signaling Pathways and Applications

While specific signaling pathways involving 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are not detailed in the provided search results, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for various biological activities. For instance, derivatives have been synthesized and evaluated for their potential as antibacterial and anti-inflammatory agents.[6][7][8][9] The core scaffold is a key component in the design of novel therapeutic agents.

The logical relationship for the application of this class of compounds in drug discovery is outlined in the following diagram.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Drug Development start Starting Materials (e.g., Substituted Aniline, Itaconic Acid) synthesis Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives start->synthesis screening In-vitro Screening (e.g., Antibacterial, Anti-inflammatory assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Drug discovery workflow for 5-oxopyrrolidine-3-carboxylic acid derivatives.

References

Method

Applications of 5-Oxopyrrolidine Derivatives in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 5-oxopyrrolidine scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine scaffold, a five-membered lactam ring, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Its unique conformational features and synthetic tractability have made it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of the applications of 5-oxopyrrolidine derivatives in drug discovery, with a focus on their anticancer and antimicrobial activities. Detailed experimental protocols for their synthesis and biological evaluation are also provided.

Application Note 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Recent research has highlighted the potential of 5-oxopyrrolidine derivatives as a promising class of anticancer agents. Various substituted 5-oxopyrrolidines have demonstrated significant cytotoxic effects against a range of cancer cell lines, including lung adenocarcinoma and melanoma.

One of the key mechanisms of action for certain 5-oxopyrrolidine-3-carbohydrazide derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1] Molecular docking studies have suggested that these compounds can act as multi-kinase inhibitors, with some derivatives showing high binding affinity to the active sites of key protein kinases such as the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF).[1] Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, which are critical for cancer cell proliferation, survival, and migration.[2][3][4][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of several 5-oxopyrrolidine derivatives has been evaluated against the A549 human lung adenocarcinoma cell line. The data is presented as the percentage of cell viability after treatment with the compounds at a concentration of 100 µM for 24 hours. Cisplatin, a standard chemotherapeutic agent, is used as a positive control.

Compound IDDerivative TypeCell Viability (%) on A549 cellsReference
18 Azole derivativePotent Activity[6][7]
19 Azole derivativePotent Activity[6][7]
20 Bishydrazone with 2-thienyl fragmentsHighest Anticancer Activity[6]
21 Bishydrazone with 5-nitrothienyl moietiesHighest Anticancer Activity[6][7]
22 Derivative from deacetylated precursorPotent Activity[6][7]
Cisplatin Positive ControlSignificant Cytotoxicity[6]

Note: "Potent Activity" and "Highest Anticancer Activity" are as described in the source, which provided qualitative descriptions for some compounds while showing graphical data for others. The bishydrazones 20 and 21 were highlighted for their high anticancer activity.

Signaling Pathway: Inhibition of SRC/BRAF Pathways

The following diagram illustrates the proposed mechanism of action for 5-oxopyrrolidine-3-carbohydrazide derivatives that act as multi-kinase inhibitors, targeting SRC and BRAF.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS SRC SRC Growth_Factor_Receptor->SRC BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors STAT3 STAT3 SRC->STAT3 STAT3->Transcription_Factors 5_Oxo_Derivative 5-Oxopyrrolidine Derivative 5_Oxo_Derivative->BRAF 5_Oxo_Derivative->SRC Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed inhibition of SRC and BRAF signaling by 5-oxopyrrolidine derivatives.

Application Note 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

5-Oxopyrrolidine derivatives have also emerged as a promising scaffold for the development of new antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus. The structural modifications on the 5-oxopyrrolidine core, especially the introduction of hydrazone and azole moieties, have led to compounds with potent antibacterial activity.

The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized that these compounds may interfere with essential bacterial cellular processes. For instance, some derivatives have shown the ability to disrupt bacterial biofilms, which are critical for chronic infections and antibiotic resistance.[8]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of various 5-oxopyrrolidine derivatives has been determined by measuring their Minimum Inhibitory Concentration (MIC) against different strains of Staphylococcus aureus.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
Hydrazone with benzylidene moiety HydrazoneS. aureus (ATCC 9144)3.9[8]
Hydrazone with 5-nitrothien-2-yl fragment HydrazoneS. aureus (ATCC 9144)<7.8[8]
21 Bishydrazone with 5-nitrothiophene substituentsMultidrug-resistant S. aureusPromising Activity[6][7]
Cefuroxime Control AntibioticS. aureus (ATCC 9144)7.8[8]

Note: "Promising Activity" is as described in the source. Compound 21 demonstrated significant activity against linezolid and tedizolid-resistant S. aureus strains.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A Key Intermediate)

This protocol describes the synthesis of a common precursor for many biologically active 5-oxopyrrolidine derivatives.

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring bar

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Combine N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol) in a round-bottom flask.

  • Add 100 mL of water to the flask.

  • Heat the mixture at reflux for 12 hours with stirring.

  • After 12 hours, add 100 mL of 5% hydrochloric acid to the mixture and stir for an additional 5 minutes.

  • Cool the mixture to room temperature to allow for crystallization.

  • Collect the crystalline solid by filtration and wash it with water.

  • Purify the crude product by dissolving it in a 5% sodium hydroxide solution, followed by filtration.

  • Acidify the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.

  • Collect the purified 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid by filtration, wash with water, and dry.

Experimental Workflow: Synthesis of 5-Oxopyrrolidine Derivatives

The following diagram outlines the general synthetic workflow for creating a library of 5-oxopyrrolidine derivatives from the key intermediate.

synthesis_workflow Start N-(4-aminophenyl)acetamide + Itaconic Acid Intermediate 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid Start->Intermediate Reflux in H2O Esterification Esterification (MeOH, H2SO4) Intermediate->Esterification Hydrazinolysis Hydrazinolysis (N2H4·H2O) Esterification->Hydrazinolysis Acid_Hydrazide Acid Hydrazide Intermediate Hydrazinolysis->Acid_Hydrazide Condensation Condensation with Aldehydes/Ketones Acid_Hydrazide->Condensation Final_Products Hydrazone & Azole Derivatives Condensation->Final_Products

Caption: General synthetic workflow for 5-oxopyrrolidine derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of 5-oxopyrrolidine derivatives on the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 human lung adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 5-oxopyrrolidine derivatives dissolved in DMSO (stock solution)

  • Cisplatin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 5-oxopyrrolidine derivatives and cisplatin in fresh culture medium. The final DMSO concentration should be below 0.5%.

  • After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 5-oxopyrrolidine derivatives against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 5-oxopyrrolidine derivatives dissolved in a suitable solvent

  • Standard antibiotic (e.g., Cefuroxime)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C)

Procedure:

  • Prepare a stock solution of the 5-oxopyrrolidine derivatives.

  • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 35°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Application

Application Notes and Protocols for the Functionalization of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group of 1-(2,3-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The functionalization of this scaffold is of significant interest in medicinal chemistry, as derivatives of similar 5-oxopyrrolidine-3-carboxylic acids have demonstrated promising antibacterial and anticancer activities.[1][2][3][4][5] The protocols outlined herein describe common transformations including amidation, esterification, and reduction, providing a foundational framework for the synthesis of novel derivatives for screening and development in drug discovery programs.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold in medicinal chemistry. Its rigid, chiral structure makes it an attractive building block for creating structurally diverse molecules with specific biological activities.[6][7][8][9] Derivatives of this heterocyclic system have been explored for various therapeutic applications, including as antibacterial and anticancer agents.[1][2][3][4][5] The carboxylic acid moiety at the 3-position serves as a key handle for chemical modification, allowing for the introduction of a wide range of functional groups to modulate physicochemical properties and biological targets. This document details procedures for the targeted functionalization of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Functionalization Strategies

The primary strategies for modifying the carboxylic acid group involve its conversion into amides, esters, and alcohols. These transformations allow for the exploration of diverse chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.

Amide Bond Formation

Amidation is a fundamental reaction in medicinal chemistry for creating stable linkages. The carboxylic acid can be activated using various coupling reagents to facilitate its reaction with a primary or secondary amine.

Esterification

Esterification is another common modification, often used to improve properties such as cell permeability. This can be achieved through acid-catalyzed reaction with an alcohol.

Reduction to an Alcohol

Reduction of the carboxylic acid to a primary alcohol provides a different functional group for further derivatization or for probing interactions with biological targets.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

General Protocol for Amide Coupling

Amide bond formation is typically achieved by activating the carboxylic acid. Several modern coupling reagents can be employed for high efficiency and mild reaction conditions.

Method 1: Using HATU as a Coupling Reagent

Parameter Value
Starting Material 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reagents HATU (1.2 eq), Amine (1.1 eq), DIPEA (2.0 eq)
Solvent DMF
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-95%

Protocol:

  • Dissolve 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Using EDC/HOBt as a Coupling System

Parameter Value
Starting Material 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reagents EDC (1.5 eq), HOBt (1.2 eq), Amine (1.1 eq), DIPEA (2.0 eq)
Solvent DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-85%

Protocol:

  • To a solution of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C.

  • Add EDC (1.5 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

General Protocol for Esterification (Fischer Esterification)

This method is suitable for the synthesis of simple alkyl esters.

Parameter Value
Starting Material 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reagents Alcohol (e.g., Methanol, Ethanol) (large excess), Sulfuric Acid (catalytic)
Solvent The corresponding alcohol
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 80-95%

Protocol:

  • Suspend 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol) to act as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.[1][5]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.[1][5]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to yield the crude ester, which can be further purified by column chromatography if necessary.

General Protocol for Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Parameter Value
Starting Material 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reagents Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 2-3 eq)
Solvent Anhydrous THF
Temperature 0 °C to Reflux
Reaction Time 2-6 hours
Typical Yield 70-90%

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2-3 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Note: The initial reaction is an acid-base reaction which evolves hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify by flash column chromatography.

Visualized Workflows and Pathways

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow Start 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, Amine) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Experimental Workflow for Ester Synthesis

Ester_Synthesis_Workflow Start 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Esterification Fischer Esterification (Alcohol, H₂SO₄, Reflux) Start->Esterification Neutralization Neutralization & Extraction Esterification->Neutralization Purification Purification (e.g., Chromatography) Neutralization->Purification Product Ester Derivative Purification->Product

Caption: Workflow for Fischer esterification.

Experimental Workflow for Reduction to Alcohol

Reduction_Workflow Start 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Reduction Reduction (LiAlH₄, THF) Start->Reduction Quench Quenching & Workup Reduction->Quench Purification Column Chromatography Quench->Purification Product Primary Alcohol Purification->Product

Caption: Workflow for the reduction of the carboxylic acid.

Potential Applications and Signaling Pathways

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potential as antibacterial agents.[1][3][4][5] For instance, certain hydrazone derivatives of a similar scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.[1][4][5] Some of these compounds have also been shown to be effective in disrupting bacterial biofilms.[1][3][4] While the exact mechanisms of action are often not fully elucidated, potential antibacterial targets could involve essential enzymes or cellular processes.

In the context of drug development, functionalized derivatives of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid could be screened for activity against various bacterial and cancer cell lines. The synthesized amides, esters, and alcohols provide a starting point for exploring the SAR of this compound class.

Potential_Applications cluster_synthesis Functionalization cluster_screening Biological Screening cluster_development Drug Development CarboxylicAcid 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Amide Amide Derivatives CarboxylicAcid->Amide Amidation Ester Ester Derivatives CarboxylicAcid->Ester Esterification Alcohol Alcohol Derivatives CarboxylicAcid->Alcohol Reduction Screening High-Throughput Screening Amide->Screening Ester->Screening Alcohol->Screening Antibacterial Antibacterial Assays Screening->Antibacterial Anticancer Anticancer Assays Screening->Anticancer HitToLead Hit-to-Lead Optimization Antibacterial->HitToLead Anticancer->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the large-scale synthesis of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a substituted pyrrolidinone derivative with potential applications in medicinal chemistry. The synthesis is based on the well-established reaction of 2,3-dimethylaniline with itaconic acid. This protocol outlines the reaction conditions, purification methods, and safety considerations necessary for scaling up the production of this compound. Additionally, potential biological relevance is discussed, with a focus on the Nrf2 signaling pathway, a common target for structurally related compounds.

Introduction

N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The pyrrolidinone core is a prevalent scaffold in many natural products and approved pharmaceuticals. The specific compound, 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a valuable building block for the synthesis of more complex molecules and may possess inherent biological activity. This document provides a comprehensive guide for its synthesis on a large scale, ensuring high purity and yield.

Chemical Information

Compound Name1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS Number 56617-46-0
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Chemical Structure

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 2,3-Dimethylaniline (purity ≥98%)

    • Itaconic acid (purity ≥99%)

  • Solvents:

    • Toluene (industrial grade)

    • Deionized water

    • Ethanol (95%)

  • Reagents for Workup and Purification:

    • 5 M Sodium Hydroxide solution

    • 5 M Hydrochloric Acid solution

    • Activated Carbon

  • Equipment:

    • 10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe

    • Heating mantle

    • Large Buchner funnel and filter flask

    • Vacuum pump

    • Drying oven

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product Reactants Charge Reactor with: - 2,3-Dimethylaniline - Itaconic Acid - Toluene Heat Heat to Reflux (110-115 °C) for 12-16 hours Reactants->Heat Cool Cool to 80-90 °C Heat->Cool AddWater Add Deionized Water Cool->AddWater Transfer Reaction Mixture BaseExtraction Add 5 M NaOH (aq) to pH 10-11 AddWater->BaseExtraction PhaseSeparation Separate Aqueous Layer BaseExtraction->PhaseSeparation Charcoal Treat with Activated Carbon PhaseSeparation->Charcoal Filter Filter Charcoal->Filter Acidification Add 5 M HCl (aq) to pH 2-3 Filter->Acidification Precipitation Cool to 0-5 °C to Precipitate Product Acidification->Precipitation Filtration Filter Crude Product Precipitation->Filtration Wash Wash with Cold Water Filtration->Wash Recrystallization Recrystallize from Ethanol/Water Wash->Recrystallization Drying Dry under Vacuum at 60-70 °C Recrystallization->Drying FinalProduct 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Drying->FinalProduct

Caption: A flowchart illustrating the key stages of the large-scale synthesis.

Detailed Synthesis Protocol
  • Reaction Setup:

    • Charge the 10 L glass reactor with 2,3-dimethylaniline (1.21 kg, 10.0 mol) and itaconic acid (1.30 kg, 10.0 mol).

    • Add toluene (5 L) to the reactor.

    • Begin stirring the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle.

    • Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Workup:

    • After the reaction is complete, cool the mixture to 80-90 °C.

    • Add deionized water (4 L) to the reactor and stir vigorously for 15 minutes.

    • Slowly add 5 M sodium hydroxide solution until the pH of the aqueous layer is between 10 and 11. This will dissolve the carboxylic acid product into the aqueous layer.

    • Stop stirring and allow the layers to separate.

    • Transfer the lower aqueous layer to a separate vessel.

    • Add activated carbon (50 g) to the aqueous layer and stir for 30 minutes at 50-60 °C to decolorize the solution.

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to room temperature and then slowly add 5 M hydrochloric acid with stirring until the pH reaches 2-3.

    • Cool the mixture to 0-5 °C in an ice bath to facilitate the precipitation of the product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 1 L).

    • For further purification, recrystallize the crude product from a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water (1:1).

    • Dry the final product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Quantitative Data

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) ≥98%
Melting Point To be determined
Appearance Off-white to pale yellow solid

Safety and Handling

  • 2,3-Dimethylaniline: Toxic in contact with skin and if swallowed.[3] May cause damage to organs through prolonged or repeated exposure.[3] It is also toxic to aquatic life with long-lasting effects.[3] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Itaconic Acid: Causes skin irritation and serious eye irritation.[4] May cause respiratory irritation.[4] Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation. Handle in a fume hood and away from ignition sources.

Potential Biological Signaling Pathway

While the specific biological targets of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are not extensively documented, structurally related 2-oxopyrrolidine derivatives have been shown to modulate the Nrf2 signaling pathway.[4][5] This pathway is a key regulator of cellular antioxidant responses.

Nrf2_Pathway Potential Modulation of the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Compound 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Hypothesized) Compound->Keap1 may interact with Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Ub Ubiquitin Nrf2_Keap1->Ub Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Proteasome Proteasome Degradation Ub->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Cell_Protection Cellular Protection Gene_Expression->Cell_Protection

References

Application

Application Notes and Protocols: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Versatile Scaffold for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential applications and synthetic protocols related to the versatile scaffold, 1-(2,3-dim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols related to the versatile scaffold, 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This compound serves as a valuable starting material for the development of novel derivatives with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The protocols provided are based on established methodologies for similar 5-oxopyrrolidine-3-carboxylic acid derivatives and can be adapted for the synthesis and evaluation of new compounds based on this specific scaffold.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, found in various biologically active molecules. The 1-aryl substituent plays a crucial role in modulating the pharmacological properties of these compounds. The 1-(2,3-dimethylphenyl) substitution offers a unique lipophilic and steric profile that can be exploited to achieve desired target interactions and pharmacokinetic properties. While specific biological data for 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, the derivatization of the carboxylic acid moiety opens avenues for creating diverse libraries of compounds for screening.

Potential Applications

Based on the biological activities observed for analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, compounds derived from the 1-(2,3-dimethylphenyl) scaffold are promising candidates for:

  • Antimicrobial Agents: Derivatives incorporating hydrazone, azole, and other heterocyclic moieties have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1][2]

  • Anticancer Agents: Various analogs have exhibited cytotoxic effects against different cancer cell lines, suggesting potential for the development of novel chemotherapeutic agents.[2][3]

  • Anti-inflammatory Agents: The pyrrolidinone core is also being investigated for its anti-inflammatory potential.

Synthesis of the Core Scaffold

The foundational step involves the synthesis of the core scaffold, 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. A general and widely used method for this is the Michael addition reaction between an aniline and itaconic acid.

Protocol 1: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Water or a suitable solvent (e.g., ethanol)

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of 2,3-dimethylaniline and itaconic acid (in equimolar amounts) is heated in water or another suitable solvent.[4]

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the product may precipitate. If not, the solution is concentrated under reduced pressure.

  • The residue is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry.[1]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyrrolidinone ring is a key handle for derivatization to generate a library of novel compounds. Common derivatization strategies include esterification, amidation, and conversion to acid hydrazides, which can be further modified.

Protocol 2: Synthesis of Methyl 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Materials:

  • 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (5%)

Procedure:

  • Suspend 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a 5% sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the methyl ester.

Protocol 3: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Materials:

  • Methyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate

  • Ethanol or 2-Propanol

Procedure:

  • Dissolve the methyl ester in ethanol or 2-propanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.[4]

  • Upon cooling, the hydrazide product often precipitates.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

Synthesis of Biologically Active Derivatives

The acid hydrazide is a versatile intermediate for synthesizing a wide range of derivatives, including hydrazones and various heterocyclic compounds, which have shown promising biological activities.

Protocol 4: General Procedure for the Synthesis of Hydrazone Derivatives

Materials:

  • 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Various aromatic or heterocyclic aldehydes

  • Ethanol or 2-Propanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the carbohydrazide in ethanol or 2-propanol.

  • Add a slight excess (1.1-1.2 equivalents) of the desired aldehyde and a catalytic amount of glacial acetic acid.[4]

  • Reflux the mixture for 2-4 hours.

  • The hydrazone product often precipitates upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Biological Evaluation Protocols

Protocol 5: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5][6]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate the wells with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Protocol 6: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9]

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[8]

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Derivatives against Bacterial Strains

Compound IDR-group (on hydrazone)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
DP-01 PhenylDataData
DP-02 4-ChlorophenylDataData
DP-03 2-HydroxyphenylDataData
DP-04 4-NitrophenylDataData
Ciprofloxacin (Control)DataData

Table 2: In Vitro Cytotoxicity (IC50) of Novel Derivatives against Cancer Cell Lines

Compound IDR-group (on hydrazone)IC50 (µM) vs A549IC50 (µM) vs HeLa
DP-01 PhenylDataData
DP-02 4-ChlorophenylDataData
DP-03 2-HydroxyphenylDataData
DP-04 4-NitrophenylDataData
Doxorubicin (Control)DataData

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

G cluster_synthesis Synthetic Workflow 2,3-Dimethylaniline 2,3-Dimethylaniline Core_Scaffold 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,3-Dimethylaniline->Core_Scaffold Michael Addition Itaconic_Acid Itaconic_Acid Itaconic_Acid->Core_Scaffold Michael Addition Ester Methyl Ester Derivative Core_Scaffold->Ester Esterification Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis Final_Derivatives Hydrazone Derivatives Hydrazide->Final_Derivatives Condensation Aldehydes Aromatic/Heterocyclic Aldehydes Aldehydes->Final_Derivatives Condensation

Caption: Synthetic workflow for novel derivatives.

G cluster_testing Biological Evaluation Workflow Synthesized_Compounds Novel 1-(2,3-Dimethylphenyl) Derivatives Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Synthesized_Compounds->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Synthesized_Compounds->Anticancer_Screening Active_Hits Identification of Active Hits Antimicrobial_Screening->Active_Hits Anticancer_Screening->Active_Hits Lead_Optimization Lead Optimization Active_Hits->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: Biological evaluation workflow.

G cluster_pathway Hypothesized Antibacterial Mechanism of Action Compound Novel Derivative Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Target_Enzyme Essential Bacterial Enzyme/Protein Compound->Target_Enzyme Binding Bacterial_Cell->Target_Enzyme Inhibition Inhibition of Cellular Processes Target_Enzyme->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Hypothesized antibacterial mechanism.

References

Method

Application Notes: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the diverse heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the diverse heterocyclic compounds explored, 5-oxopyrrolidine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant antimicrobial properties. These compounds, also known as pyroglutamic acid derivatives, exhibit a broad spectrum of activity against various multidrug-resistant pathogens.

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as potent antibacterial and antifungal agents.[1][2][3][4][5] The core structure allows for diverse substitutions, enabling the fine-tuning of their biological activity. Notably, derivatives incorporating hydrazone, azole, and diazole moieties have shown considerable efficacy.[1][2][3][6] For instance, certain hydrazone derivatives have displayed potent inhibition of Staphylococcus aureus at concentrations as low as 3.9 µg/mL.[4] Furthermore, some compounds have exhibited superior or comparable activity to conventional antibiotics like Ampicillin, Cefuroxime, and Vancomycin against clinically relevant strains.[4][7]

This document provides a summary of the quantitative antimicrobial data for various 5-oxopyrrolidine derivatives, detailed protocols for their antimicrobial evaluation, and diagrams illustrating the experimental workflow.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 5-oxopyrrolidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported in vitro activities of selected derivatives against a panel of pathogenic microorganisms.

Table 1: Antibacterial Activity of Selected 5-Oxopyrrolidine Derivatives (MIC in µg/mL)

Compound ID/DerivativeStaphylococcus aureusListeria monocytogenesBacillus cereusEscherichia coliReference
Hydrazone with 5-nitrothien-2-yl fragment3.903.907.8>250[4]
Hydrazone with 5-nitrofuran-2-yl moiety7.807.8015.6125[4]
Hydrazone with benzylidene moiety3.9---[4]
Compound 21 (bearing 5-nitrothiophene)16 (MRSA)---[1][3][5]
Pyrazole and thiosemicarbazide moieties(up to 4x more effective than Ampicillin)---[7]
1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide(Highest antibacterial activity in study)---[8]

MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Antifungal Activity of Selected 5-Oxopyrrolidine Derivatives (MIC in µg/mL)

Compound ID/DerivativeCandida tenuisAspergillus nigerReference
Hydrazones with 5-oxopyrrolidine structure0.9–1.90.9–1.9[1]
Nystatin (Control)7.815.6[1]

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial activity of 5-oxopyrrolidine derivatives, synthesized from methodologies described in the cited literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (5-oxopyrrolidine derivatives)

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Nystatin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline solution. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: a. Add 100 µL of the prepared inoculum to each well containing the compound dilutions. b. The final volume in each well will be 200 µL. c. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC test (microtiter plate)

  • Nutrient agar plates

  • Sterile pipette and spreader

  • Incubator

Procedure:

  • Subculturing: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth. b. Spot-inoculate the aliquot onto a fresh nutrient agar plate.

  • Incubation: a. Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: a. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined as the lowest concentration that shows no bacterial growth on the agar plate.

Protocol 3: Biofilm Disruption Assay

This protocol assesses the ability of the compounds to disrupt pre-formed biofilms.[4]

Materials:

  • Mature biofilm cultures in 96-well plates

  • Test compounds

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation: a. Grow bacterial cultures in a suitable medium in 96-well plates for 24-48 hours to allow for biofilm formation. b. Gently wash the wells with PBS to remove planktonic cells.

  • Compound Treatment: a. Add fresh medium containing various concentrations of the test compounds to the wells with the pre-formed biofilms. b. Incubate for a further 24 hours.

  • Quantification of Biofilm: a. Discard the medium and wash the wells with PBS. b. Stain the remaining biofilms with 0.1% crystal violet solution for 15 minutes. c. Wash the wells with water to remove excess stain and allow them to air dry. d. Solubilize the bound crystal violet with 95% ethanol. e. Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance compared to the untreated control indicates biofilm disruption.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of 5-oxopyrrolidine derivatives and the experimental workflow for antimicrobial activity testing.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Itaconic Acid, Amines) Acid 1-Aryl-5-oxopyrrolidine -3-carboxylic Acid Start->Acid Reaction Hydrazide Acid Hydrazide Derivative Acid->Hydrazide Esterification & Hydrazinolysis Final Final 5-Oxopyrrolidine Derivatives (e.g., Hydrazones) Hydrazide->Final Condensation Antimicrobial Antimicrobial Screening (MIC/MBC) Final->Antimicrobial Antifungal Antifungal Screening (MIC) Final->Antifungal Cytotoxicity Cytotoxicity Assay (on non-cancerous cells) Final->Cytotoxicity Biofilm Antibiofilm Assay Antimicrobial->Biofilm

Caption: General workflow from synthesis to biological evaluation.

Antimicrobial_Testing_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Prep_Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions Prepare Compound Serial Dilutions Prep_Dilutions->Inoculate Incubate_MIC Incubate (18-48h) Inoculate->Incubate_MIC Read_MIC Determine MIC (Visual/OD) Incubate_MIC->Read_MIC Subculture Subculture from No-Growth Wells Read_MIC->Subculture Transfer Aliquots Incubate_MBC Incubate Agar Plates (18-24h) Subculture->Incubate_MBC Read_MBC Determine MBC Incubate_MBC->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2,3-Dimethylphenyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common and direct method is the condensation reaction between 2,3-dimethylaniline and itaconic acid. This reaction typically involves heating the two reagents together, often in a solvent like water or under solvent-free conditions, to induce cyclization and form the desired pyrrolidinone ring structure.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 2,3-dimethylaniline and itaconic acid. Depending on the specific protocol, a solvent such as water or a high-boiling point organic solvent may be used. For purification, common solvents like ethanol, methanol, or water are often employed for recrystallization.

Q3: What is a typical reaction time and temperature for this synthesis?

A3: The reaction is generally heated to reflux, with temperatures ranging from 100°C to 150°C.[1] Reaction times can vary from a few hours to over 24 hours, depending on the scale and solvent conditions.[2][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: How can I purify the final product?

A4: The most common method for purification is recrystallization. After the reaction is complete, the crude product is often filtered and then recrystallized from a suitable solvent, such as water or an alcohol/water mixture, to remove unreacted starting materials and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction using TLC to ensure it has gone to completion. Reactions can sometimes require longer heating periods.[2][3] - Increase Reaction Temperature: If using a solvent, ensure a consistent reflux is maintained. For solvent-free conditions, consider a slight increase in temperature, but be cautious of potential decomposition.[1]
Sub-optimal pH - Acid/Base Catalyst: While the reaction is often performed without an explicit catalyst, the carboxylic acid groups of itaconic acid facilitate the reaction. Ensure the reaction mixture is not basic, as this will deprotonate the aniline and inhibit the initial Michael addition.
Poor Quality Reagents - Verify Purity: Use fresh, high-purity 2,3-dimethylaniline and itaconic acid. Impurities in the starting materials can interfere with the reaction.
Incorrect Stoichiometry - Check Molar Ratios: Ensure the molar ratio of 2,3-dimethylaniline to itaconic acid is appropriate. A 1:1 or a slight excess of one reagent can be tested to optimize the reaction.
Issue 2: Product is Impure or Difficult to Purify
Potential Cause Suggested Solution
Presence of Unreacted Starting Materials - Optimize Reaction Conditions: As with low yield, ensure the reaction goes to completion to consume the starting materials. - Improve Washing Steps: After filtration of the crude product, wash thoroughly with a solvent in which the product is sparingly soluble but the starting materials are soluble (e.g., cold water).[4]
Formation of Side Products - Control Reaction Temperature: Overheating can lead to the formation of byproducts through decarboxylation or other side reactions. Maintain a stable and controlled temperature.
Ineffective Recrystallization - Solvent Screening: Test a variety of recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures) to find the optimal system that provides good crystal formation and effectively removes impurities.

Experimental Protocols

General Protocol for the Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a generalized procedure based on the synthesis of analogous compounds.[3][4] Optimization may be required.

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Water (or solvent-free)

  • Hydrochloric acid (for workup, if necessary)

  • Sodium hydroxide (for workup, if necessary)

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.0-1.1 eq).

  • If using a solvent, add water to the flask. For a solvent-free reaction, proceed to the next step.

  • Heat the reaction mixture to reflux (typically 100-140°C) with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).

  • Allow the mixture to cool to room temperature. A precipitate should form.

  • Filter the crude product and wash with cold water.

  • For further purification, the crude solid can be dissolved in a basic aqueous solution (e.g., 10% NaOH), filtered to remove insoluble impurities, and then re-precipitated by acidifying with HCl.[3]

  • Filter the purified product, wash with water, and dry.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Data Presentation

Table 1: Reaction Conditions for Analogous 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

Aromatic AmineSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminophenolWaterReflux1274.4[4]
2-Amino-4-chlorophenolWaterReflux24-[3]
N-(4-aminophenyl)acetamideWaterReflux1296[2]
4-AminobenzenesulfonamidesSolvent-free140-165--[1]

Note: Yields are highly dependent on the specific substrate and reaction scale.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product Aniline 2,3-Dimethylaniline Reaction Condensation/ Cyclization Aniline->Reaction Itaconic Itaconic Acid Itaconic->Reaction Cooling Cool & Precipitate Reaction->Cooling Heat (Reflux) Filtration Filter & Wash Cooling->Filtration Recrystallization Recrystallize Filtration->Recrystallization Crude Solid Product 1-(2,3-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid Recrystallization->Product Pure Product

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions Start Low Yield or Impure Product? Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Low Yield Check_Washing Are washing steps adequate? Start->Check_Washing Impure Product Check_Temp Is the temperature optimal? Check_Completion->Check_Temp Yes Sol_Time Increase Reaction Time Check_Completion->Sol_Time No Check_Reagents Are reagents pure? Check_Temp->Check_Reagents Yes Sol_Temp Adjust Temperature Check_Temp->Sol_Temp No Sol_Reagents Use Pure Reagents Check_Reagents->Sol_Reagents No Check_Recrystallization Is recrystallization solvent optimal? Check_Washing->Check_Recrystallization Yes Sol_Wash Improve Washing Check_Washing->Sol_Wash No Check_Side_Products Evidence of side reactions (e.g., charring)? Check_Recrystallization->Check_Side_Products Yes Sol_Solvent Screen Solvents Check_Recrystallization->Sol_Solvent No Sol_Control_Temp Control Temperature Carefully Check_Side_Products->Sol_Control_Temp Yes

Caption: Decision tree for troubleshooting common synthesis problems.

References

Optimization

Technical Support Center: Purification of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2,3-Dimethylp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-46-0).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The primary purification techniques for this polar, acidic compound include:

  • Recrystallization: A common and effective method for purifying solid compounds.[3][4] Success is highly dependent on selecting an appropriate solvent system.

  • Acid-Base Extraction: This liquid-liquid extraction technique is ideal for separating the acidic target compound from neutral or basic impurities.[5][6]

  • Column Chromatography: Both normal-phase and reversed-phase chromatography can be employed. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often preferred for polar compounds.

  • Adsorption: Treatment with materials like activated carbon can be used to remove colored impurities.[7]

Q2: How do I select the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[4] For pyrrolidone and carboxylic acid derivatives, common solvents to screen include water, alcohols (methanol, ethanol, isopropanol), ethyl acetate, toluene, and mixtures of these solvents (e.g., toluene/petroleum ether, aqueous alcohol).[6] A systematic screening process is the best approach.

Q3: What are the most common impurities I might encounter?

A3: Common impurities can include unreacted starting materials (e.g., itaconic acid and 2,3-dimethylaniline), reaction byproducts, residual solvents, and colored degradation products. The nature of impurities will depend on the synthetic route used.

Q4: When should I use chromatography instead of recrystallization?

A4: Chromatography is preferred when:

  • Impurities have very similar solubility profiles to the target compound, making recrystallization ineffective.

  • The product is an oil or fails to crystallize.

  • Multiple components in a mixture need to be separated in a single step.

  • A very high degree of purity (>99.5%) is required, often achievable with preparative HPLC.

Q5: How can I improve peak shape in reversed-phase HPLC for this carboxylic acid?

A5: Poor peak shape (e.g., tailing or fronting) in RP-HPLC is often due to the partial ionization of the carboxylic acid group on the column.[8] To resolve this, the mobile phase pH should be lowered to at least 2 units below the compound's pKa to suppress ionization.[8] This is typically achieved by adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem / Observation Potential Cause Recommended Solution(s)
Low Purity After Recrystallization 1. Inappropriate solvent choice. 2. Solution cooled too quickly, trapping impurities. 3. Insufficient washing of crystals.1. Re-screen for a more selective solvent or use a solvent/anti-solvent system. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] 3. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[7]
Product Fails to Crystallize (Oils Out) 1. High level of impurities depressing the melting point. 2. Supersaturation is too high. 3. Residual solvent acting as an impurity.1. Perform a preliminary purification step (e.g., acid-base extraction or a quick silica plug) to remove major impurities before attempting recrystallization.[5] 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce nucleation.[7] 3. Ensure the crude material is thoroughly dried under vacuum before recrystallization.
Significant Product Loss During Acid-Base Extraction 1. Incorrect pH, causing the carboxylic acid to partition into the wrong phase. 2. Formation of emulsions.1. Carefully adjust the pH. To extract the acid into the aqueous layer as a salt, the pH should be at least 2 units above its pKa. To recover the acid into an organic layer, the pH should be at least 2 units below its pKa.[6][7] 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Product Has a Yellow or Brown Tint Residual colored impurities or degradation products.1. Perform a purification step using activated carbon.[7] 2. If the impurity is from oxidation, consider treatment with a mild reducing agent. 3. Ensure complete removal of any metal catalysts used in the synthesis, as some metal complexes are colored.[7]
Poor Separation in Column Chromatography 1. Incorrect mobile phase polarity. 2. Compound streaking on the column (common for acids on silica gel). 3. Column overloading.1. Systematically vary the solvent ratio in your eluent system. 2. For normal phase (silica gel), add a small percentage (0.5-1%) of acetic or formic acid to the eluent to suppress deprotonation and reduce tailing. For reversed-phase, add acid to suppress ionization.[8] 3. Use a larger column or load less material. A general rule is to load 1-5% of the silica gel weight.

Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification & Extraction 1: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently. The carboxylate salt of the target compound will partition into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded or washed again with the basic solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring until the pH is approximately 2. The purified carboxylic acid should precipitate out of the solution.

  • Extraction 2 & Isolation: Extract the precipitated acid back into a fresh portion of organic solvent (e.g., ethyl acetate).[6][7] Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

Data Tables

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Mobile Phase SystemRationale/Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds. Water acts as an anti-solvent.
Ethyl Acetate/HexanesA versatile system; polarity can be finely tuned.
TolueneSuitable for less polar impurities.
Normal Phase Chromatography Dichloromethane/Methanol (99:1 to 95:5) + 0.5% Acetic AcidThe acetic acid is crucial to prevent peak tailing of the carboxylic acid on silica gel.
Reversed-Phase HPLC Acetonitrile/Water + 0.1% Formic Acid or TFAA standard system for polar analytes. The acid ensures the compound is fully protonated for better retention and peak shape.[8]

Visualizations

G General Purification Workflow crude Crude Solid Product analysis Analyze Purity (TLC, LCMS, NMR) crude->analysis decision Purity Acceptable? analysis->decision extract Acid-Base Extraction recryst Recrystallization extract->recryst Precipitated Solid final_product Pure Product (>95%) recryst->final_product chrom Column Chromatography chrom->final_product decision->extract No (Neutral/Basic Impurities) decision->recryst No (Crystalline Solid) decision->chrom No (Oily/Complex Mixture) decision->final_product Yes

Caption: General experimental workflow for carboxylic acid purification.

G Troubleshooting Purification Issues start Initial Problem low_purity Low Purity start->low_purity oily_product Product is an Oil start->oily_product low_yield Low Yield start->low_yield cause_purity1 Impurity Co-crystallized low_purity->cause_purity1 cause_purity2 Poor Chromatographic Separation low_purity->cause_purity2 cause_oily1 Residual Solvent oily_product->cause_oily1 cause_oily2 High Impurity Level oily_product->cause_oily2 cause_yield1 Product Soluble in Cold Solvent low_yield->cause_yield1 cause_yield2 Incomplete Extraction (Incorrect pH) low_yield->cause_yield2 sol_purity1 Change Recrystallization Solvent cause_purity1->sol_purity1 sol_purity2 Add Acid to Mobile Phase / Optimize Gradient cause_purity2->sol_purity2 sol_oily1 Dry Thoroughly Under High Vacuum cause_oily1->sol_oily1 sol_oily2 Use Chromatography or Extraction First cause_oily2->sol_oily2 sol_yield1 Use Less Solvent / Add Anti-Solvent cause_yield1->sol_yield1 sol_yield2 Verify pH Before and After Extraction cause_yield2->sol_yield2

Caption: Decision tree for troubleshooting common purification problems.

References

Troubleshooting

common side reactions in the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common and direct synthesis involves a cascade reaction between 2,3-dimethylaniline and itaconic acid.[1][2] This process consists of an initial aza-Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by a subsequent intramolecular cyclization (amidation) to form the 5-oxopyrrolidine ring, also known as a pyroglutamic acid analog.[3][4] The reaction is typically performed by heating the reactants in a suitable solvent, such as water or an alcohol.[1]

Q2: What are the most critical parameters to control during this synthesis?

A2: The most critical parameters are reaction temperature and time. Elevated temperatures are necessary to drive the intramolecular cyclization to completion. However, excessively high temperatures or prolonged reaction times can promote side reactions like decarboxylation or the formation of degradation byproducts.[5] Monitoring the reaction progress by techniques like TLC or HPLC is crucial to stop the reaction once the starting materials are consumed, minimizing byproduct formation.[6]

Q3: Can the pyrrolidinone ring open after formation?

A3: Yes, the 5-oxopyrrolidine ring is a lactam (a cyclic amide). Under harsh acidic or basic conditions, particularly during aqueous work-up, the amide bond can undergo hydrolysis.[7] This ring-opening side reaction results in the formation of the corresponding γ-amino acid derivative, which can complicate purification and reduce the final yield.[5]

Q4: Why might I see unreacted itaconic acid in my final product mixture?

A4: Unreacted itaconic acid can be due to several factors. A primary cause is the isomerization of itaconic acid to its less reactive isomers, dimethyl mesaconate or dimethyl citraconate, which can be catalyzed by the amine itself.[8] These isomers are significantly less susceptible to the aza-Michael addition.[8][9] Another cause could be insufficient reaction time or temperature, leading to an incomplete reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.

Problem / Observation Potential Cause(s) Recommended Solutions & Optimizations
Low Yield of Desired Product 1. Incomplete reaction. 2. Isomerization of itaconic acid.[8] 3. Product loss during work-up/purification. 4. Significant side product formation.1. Increase reaction time and/or temperature. Monitor reaction progress via TLC/LC-MS. 2. Control the rate of addition of the aniline or perform the reaction at the lowest feasible temperature that still allows for cyclization. 3. Optimize extraction pH and solvent. Ensure pH is not strongly acidic or basic to prevent ring-opening.[5]
Presence of Unreacted Starting Materials 1. Reaction conditions (time, temp) are insufficient. 2. Poor solubility of reactants. 3. Itaconic acid has isomerized to a non-reactive form.[8]1. Gradually increase reaction temperature in increments of 10°C or prolong reaction time by 2-4 hours. 2. Choose a solvent in which both reactants are more soluble (e.g., ethanol, toluene). 3. Use fresh, high-quality itaconic acid.
Identification of an Open-Chain Intermediate (by LC-MS or NMR)1. Incomplete intramolecular cyclization.[4]1. Increase reaction temperature and/or time to provide sufficient energy for the amidation/cyclization step. 2. Consider adding a mild acid or base catalyst if conditions permit, though this may introduce other side reactions.
Formation of Aromatic Byproducts (e.g., Pyrroles) 1. Dehydrogenation of the pyrrolidinone ring under harsh conditions.[5]1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 2. Avoid excessively high temperatures and screen for milder reaction conditions. 3. Ensure no oxidizing agents or certain metal catalysts are inadvertently present.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and the competing side reactions.

G Diagram 1: Main vs. Side Reaction Pathways cluster_main Main Synthetic Route cluster_side Common Side Reactions A 2,3-Dimethylaniline + Itaconic Acid B Aza-Michael Adduct (Intermediate) A->B Aza-Michael Addition D Mesaconic Acid (Unreactive Isomer) A->D Isomerization A_main C 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine- 3-carboxylic acid (Product) B->C Intramolecular Cyclization E Ring-Opened Product (γ-Amino Acid Derivative) C->E Hydrolysis (Harsh Work-up)

Caption: Main reaction pathway versus common side reactions.

G Diagram 2: Troubleshooting Workflow start Low Product Yield or High Impurity Profile check_sm Analyze Crude Product: Unreacted Starting Materials? start->check_sm check_inter Analyze Crude Product: Michael Adduct Intermediate Present? check_sm->check_inter No sol_sm Increase Reaction Time / Temp Improve Reactant Solubility check_sm->sol_sm Yes check_iso Analyze Starting Materials: Itaconic Acid Isomerization? check_inter->check_iso No sol_inter Increase Reaction Temp / Time to Promote Cyclization check_inter->sol_inter Yes check_hydro Analyze Crude Product: Ring-Opened Byproduct Present? check_iso->check_hydro No sol_iso Use High-Purity Itaconic Acid Optimize Addition Sequence check_iso->sol_iso Yes sol_hydro Neutralize Carefully During Work-up Avoid Strong Acid/Base check_hydro->sol_hydro Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a representative procedure based on common methods for analogous compounds.[1][10]

  • Reactant Preparation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq).

    • Add water or ethanol as the solvent (approx. 5-10 mL per gram of itaconic acid).

    • Stir the mixture to dissolve or suspend the itaconic acid.

  • Reaction Execution:

    • Add 2,3-dimethylaniline (1.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 100°C for water) and maintain for 8-12 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 Ethyl Acetate:Hexane mixture with 1% acetic acid) or LC-MS. The reaction is complete when the starting aniline spot has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

    • If no precipitate forms, or to recover dissolved product, reduce the solvent volume under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate, to obtain the purified 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: HPLC Method for Reaction Monitoring and Impurity Profiling

This protocol provides a general method for analyzing the reaction mixture to identify the product and key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: Itaconic acid (early), Ring-opened intermediate (intermediate), Product (later), 2,3-dimethylaniline (late).

References

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-(2,3-Dime...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly when using the common synthetic route involving the reaction of 2,3-dimethylaniline with itaconic acid.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product. What are the primary factors to investigate?

  • Answer: Low or no product formation in the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can stem from several critical factors. A systematic evaluation of each can help identify the issue:

    • Low Reactivity of 2,3-Dimethylaniline: The nucleophilicity of the aniline is crucial for the initial aza-Michael addition. Steric hindrance from the two methyl groups on the aromatic ring can reduce its reactivity.

    • Suboptimal Reaction Temperature: The reaction, which involves both an addition and a cyclization step, is often temperature-sensitive. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials or products and promote side reactions.[1]

    • Isomerization of Itaconic Acid: At elevated temperatures, itaconic acid can isomerize to the less reactive mesaconic and citraconic acids.[2] This reduces the concentration of the desired reactant.

    • Inappropriate Solvent or Lack Thereof: While this reaction can be run solvent-free, the choice of solvent can significantly impact the reaction rate and yield.[3] Protic solvents like water or acetic acid can facilitate the reaction.

Issue 2: Formation of Multiple Products and Impurities

  • Question: I am observing the formation of multiple products alongside my desired compound. What are the likely side reactions?

  • Answer: The presence of multiple products indicates that side reactions are occurring. Common side reactions in this synthesis include:

    • Bis-Addition Product: The initial Michael adduct can potentially react with a second molecule of itaconic acid, leading to a bis-adduct.[1] Controlling the stoichiometry of the reactants is key to minimizing this.

    • Polymerization of Itaconic Acid: Itaconic acid can undergo polymerization at high temperatures, leading to insoluble byproducts.

    • Unreacted Starting Materials: Due to the potential for low reactivity of the aniline or isomerization of itaconic acid, it is common to have unreacted starting materials in the crude product.

    • Decarboxylation: At very high temperatures, decarboxylation of the carboxylic acid functionalities may occur.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What is an effective purification strategy?

  • Answer: The product, being a carboxylic acid, allows for a straightforward purification strategy based on its acidic nature.

    • Acid-Base Extraction: The crude product can be dissolved in an aqueous basic solution (e.g., 5% sodium hydroxide or sodium carbonate solution) to form the sodium salt, which is water-soluble.[4] Any non-acidic impurities can then be removed by extraction with an organic solvent.

    • Precipitation: The aqueous layer containing the sodium salt of the product is then acidified (e.g., with 5% hydrochloric acid) to a pH of around 5.[4] This will cause the desired carboxylic acid to precipitate out of the solution.

    • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

Optimization of Reaction Conditions

For optimizing the yield of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a systematic approach to evaluating reaction parameters is recommended.

Table 1: Summary of Reaction Condition Optimization Parameters

ParameterConditions to TestExpected Outcome/Rationale
Temperature 120°C, 140°C, 160°CFinding the optimal temperature to balance reaction rate and minimize side reactions like isomerization and decomposition.[5]
Solvent Solvent-free, Water, Glacial Acetic AcidEvaluating the effect of the reaction medium on reactant solubility and reaction rate. Protic solvents may facilitate proton transfer.[4][5]
Reactant Ratio (Aniline:Itaconic Acid) 1:1, 1:1.2, 1.2:1Optimizing the stoichiometry to maximize the conversion of the limiting reagent and minimize bis-addition products.
Reaction Time 4h, 8h, 12h, 24hDetermining the time required for the reaction to reach completion.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed reaction mechanism for the formation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid from 2,3-dimethylaniline and itaconic acid?

    • A1: The reaction proceeds through a two-step sequence. The first step is an aza-Michael addition of the nitrogen atom of 2,3-dimethylaniline to the activated double bond of itaconic acid.[6] This is followed by an intramolecular cyclization (amidation) where the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered pyrrolidinone ring.[7]

  • Q2: Why is my yield lower when using 2,3-dimethylaniline compared to aniline?

    • A2: The two methyl groups on the phenyl ring of 2,3-dimethylaniline create steric hindrance around the amine group. This can hinder the approach of the amine to the itaconic acid, slowing down the initial aza-Michael addition step and thus reducing the overall yield compared to the less sterically hindered aniline.[7]

  • Q3: Can I use a catalyst to improve the reaction rate?

    • A3: While many reported procedures for similar syntheses are performed without a catalyst, the use of an acid or base catalyst could potentially improve the reaction rate. An acid catalyst can activate the itaconic acid, making it more electrophilic. A base could deprotonate the aniline, increasing its nucleophilicity. However, catalysis also increases the risk of side reactions, so careful optimization would be required.

  • Q4: How can I confirm the structure of my final product?

    • A4: The structure of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be confirmed using standard analytical techniques. In the 1H NMR spectrum, you would expect to see signals corresponding to the aromatic protons, the methyl groups on the phenyl ring, and the protons of the pyrrolidinone ring (COCH2, CH, and NCH2). A broad singlet would confirm the presence of the carboxylic acid proton.[6] 13C NMR and IR spectroscopy would show characteristic peaks for the carbonyl groups (amide and carboxylic acid) and other functional groups.[6]

Experimental Protocols

Proposed Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (e.g., 0.1 mol) and itaconic acid (e.g., 0.12 mol).

  • Reaction Conditions: Heat the mixture with stirring at a specific temperature (e.g., 140°C) for a set time (e.g., 8 hours). The reaction can be performed solvent-free or in a solvent like water or glacial acetic acid.[4][5]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the crude product in a 5% aqueous solution of sodium hydroxide.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

    • Acidify the aqueous layer with 5% hydrochloric acid to a pH of approximately 5 to precipitate the product.[4]

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization (Optional): For higher purity, recrystallize the product from a suitable solvent, such as water or an ethanol/water mixture.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_3_dimethylaniline 2,3-Dimethylaniline michael_adduct Aza-Michael Adduct 2_3_dimethylaniline->michael_adduct Aza-Michael Addition itaconic_acid Itaconic Acid itaconic_acid->michael_adduct final_product 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid michael_adduct->final_product Intramolecular Cyclization (-H2O)

Caption: Proposed reaction pathway for the synthesis.

Experimental_Workflow start Start Optimization setup Setup Reaction: 2,3-dimethylaniline + Itaconic Acid start->setup set_params Set Initial Parameters: Temp, Solvent, Ratio, Time setup->set_params run_reaction Run Reaction set_params->run_reaction workup Work-up and Purify run_reaction->workup analyze Analyze Yield and Purity (e.g., NMR, LC-MS) workup->analyze decision Yield Optimized? analyze->decision adjust_params Adjust Parameters (e.g., Increase Temp, Change Solvent) decision->adjust_params No end End decision->end Yes adjust_params->run_reaction

Caption: General workflow for reaction optimization.

Troubleshooting_Tree start Low Yield or No Product check_temp Is Reaction Temp > 120°C? start->check_temp increase_temp Increase Temperature (e.g., to 140°C) check_temp->increase_temp No check_purity Check Purity of Starting Materials check_temp->check_purity Yes purify_sm Purify Starting Materials check_purity->purify_sm No check_time Is Reaction Time > 8h? check_purity->check_time Yes increase_time Increase Reaction Time check_time->increase_time No consider_solvent Consider Using Protic Solvent (e.g., Water, Acetic Acid) check_time->consider_solvent Yes

References

Troubleshooting

stability issues of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid under different conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid under various experimental co...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: For long-term storage, it is recommended to keep the compound at room temperature in a well-sealed container, protected from light and moisture.[1]

Q2: What are the potential stability issues with this compound?

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the most effective way to understand the stability of the compound.[2][4] This involves subjecting the compound to a range of stress conditions, such as heat, light, different pH levels, and oxidizing agents, and then analyzing the extent of degradation.[3][5]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying its purity.[6] Liquid chromatography-mass spectrometry (LC-MS) can also be used for the identification of unknown degradation products.[7]

Troubleshooting Guide

Q5: I am observing a significant loss of the parent compound in my aqueous solution at room temperature. What could be the cause?

A5: This could be due to hydrolytic degradation, especially if the pH of your solution is not neutral. The lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis. It is advisable to check the pH of your solution and perform a controlled experiment to assess stability at different pH values (acidic, neutral, and basic).

Q6: My analytical results show multiple new peaks after storing the compound in solution. How can I identify if these are degradation products?

A6: The appearance of new peaks in your chromatogram that are not present in a freshly prepared sample is a strong indication of degradation. To confirm, you can perform a forced degradation study under controlled conditions (e.g., heat, acid, base, oxidation) and compare the retention times of the resulting peaks with the unknown peaks in your sample. LC-MS analysis can help in elucidating the structures of these potential degradation products.[3]

Q7: I am seeing inconsistent stability results between different batches of the compound. Why might this be happening?

A7: Inconsistent results between batches could be due to variations in the initial purity of the batches or the presence of different levels of impurities that may catalyze degradation. It is crucial to use a well-characterized, high-purity batch for definitive stability studies.[8]

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a drug substance.[2][3] The goal is to induce about 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation of Stock Solution: Prepare a stock solution of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]

2. Hydrolytic Stability:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the sample to a suitable concentration for analysis.

4. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature, then prepare a solution of a known concentration for analysis.

5. Photostability:

  • Expose the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][8]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, prepare solutions of both the exposed and control samples for analysis.

Analysis: Analyze all the stressed samples, along with a control sample (freshly prepared solution of the compound), by a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

Data Presentation

The results of the forced degradation studies can be summarized in the following table:

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C
Basic Hydrolysis 0.1 M NaOH24 hours60°C
Neutral Hydrolysis Water24 hours60°C
Oxidative 3% H₂O₂24 hoursRoom Temp
Thermal (Solid) -48 hours80°C
Photolytic (Solid) ICH Q1B Light Source-Room Temp

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting start Start: Obtain 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock thermal Thermal (Solid State) start->thermal photo Photolytic (Solid State) start->photo hydrolysis Hydrolytic (Acid, Base, Neutral) prep_stock->hydrolysis oxidation Oxidative (3% H2O2) prep_stock->oxidation hplc Analyze by Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc data Calculate % Degradation Identify Degradants hplc->data report Summarize Findings in a Stability Report data->report

Caption: Experimental workflow for a forced degradation study.

G start Issue: Unexpected Degradation Observed check_purity Is the starting material of high purity? start->check_purity check_conditions Were the experimental conditions (pH, temp, light) controlled? check_purity->check_conditions Yes repurify Action: Repurify the compound or obtain a new, high-purity batch. check_purity->repurify No control_exp Action: Repeat the experiment with rigorous control of conditions. check_conditions->control_exp No forced_degradation Action: Perform a systematic forced degradation study to identify the instability cause. check_conditions->forced_degradation Yes repurify->start control_exp->start resolve Outcome: Stability issue understood and addressed. forced_degradation->resolve

Caption: Troubleshooting logic for stability issues.

References

Optimization

Technical Support Center: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Preparations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common synthesis involves a one-pot reaction where 2,3-dimethylaniline undergoes a Michael addition to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidone ring. The reaction is typically carried out in a suitable solvent like water or a high-boiling point organic solvent.

Q2: What are the potential impurities I should be aware of in my preparation?

A2: Potential impurities can include unreacted starting materials (2,3-dimethylaniline and itaconic acid), intermediates from the Michael addition that have not cyclized, and side-products from undesired reactions. One possible side-reaction is the formation of an amide byproduct between the amine and the carboxylic acid functionalities.[1]

Q3: What analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Q4: How can I purify the crude product?

A4: The primary method for purifying 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is through acid-base extraction followed by recrystallization.[2][3] The crude product, being a carboxylic acid, can be dissolved in an aqueous basic solution (like sodium hydroxide or sodium carbonate) to form its water-soluble salt.[2][3] Neutral organic impurities can then be washed away with an organic solvent. Subsequently, the aqueous layer is acidified to precipitate the purified carboxylic acid, which can be collected by filtration and further purified by recrystallization from a suitable solvent system.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Problem Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and time. Refluxing for an extended period is often necessary.[3] - During acid-base extraction, ensure the pH is sufficiently high to deprotonate the carboxylic acid completely and low enough during precipitation for complete protonation.[2]
Product is an oil or fails to crystallize - Presence of significant impurities, particularly unreacted starting materials or oily side-products. - Inappropriate recrystallization solvent.- Perform a thorough acid-base extraction to remove impurities.[2] - Try different solvent systems for recrystallization. Common choices include ethanol, methanol, water, or mixtures like ethanol/water or toluene/petroleum ether.[2] - Use of a seed crystal can initiate crystallization.
Presence of starting materials in the final product - Incomplete reaction. - Inefficient purification.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Repeat the acid-base extraction, ensuring thorough washing of the basic aqueous layer with an organic solvent to remove unreacted 2,3-dimethylaniline. Itaconic acid should be removed during the washing of the final precipitated product with water.
Final product has a persistent color - Presence of colored impurities, possibly from oxidation of the aniline starting material.- Treat the basic aqueous solution of the product with activated carbon before acidification. - Ensure all glassware is clean and reactions are performed under an inert atmosphere if sensitivity to oxidation is suspected.
Broad or unexpected peaks in NMR spectrum - Presence of multiple isomers or impurities. - Residual solvent.- Purify the sample further by recrystallization. - Check for the formation of regioisomers if applicable to the synthetic route.[4] - Dry the sample under high vacuum to remove residual solvents.

Experimental Protocols

Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from general procedures for the synthesis of similar compounds.[3][5]

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Water

  • 5% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A mixture of 2,3-dimethylaniline (1 equivalent) and itaconic acid (1.2 to 1.5 equivalents) in water is heated at reflux for 12-24 hours.[3]

  • The reaction progress can be monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature, and the formed precipitate is collected by filtration.

  • The crude solid is then dissolved in a 5% aqueous sodium hydroxide solution.

  • The basic solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted 2,3-dimethylaniline and other neutral impurities.

  • The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the product.[6]

  • The precipitate is filtered, washed thoroughly with water to remove any remaining itaconic acid and inorganic salts, and dried under vacuum.

  • For further purification, the solid can be recrystallized from a suitable solvent such as ethanol/water.

Characterization Data (Illustrative)

The following table presents expected analytical data for the final product.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (br s, 1H, COOH), 7.2-7.0 (m, 3H, Ar-H), 3.9-3.7 (m, 2H, N-CH₂), 3.4-3.2 (m, 1H, CH-COOH), 2.8-2.6 (m, 2H, CO-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 174.5 (COOH), 172.0 (C=O, lactam), 137.8, 136.5, 131.0, 128.5, 126.0, 125.5 (Ar-C), 51.0 (N-CH₂), 36.5 (CH-COOH), 34.0 (CO-CH₂), 20.0 (Ar-CH₃), 14.0 (Ar-CH₃)
Mass Spectrometry (ESI-) m/z: 232.1 [M-H]⁻
Melting Point Specific to the compound, to be determined experimentally.
Purity (HPLC) ≥ 98%

Visualized Workflows and Logic

Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (2,3-Dimethylaniline, Itaconic Acid) reaction Reflux in Water start->reaction crude_product Crude Product (Precipitate) reaction->crude_product dissolve Dissolve in aq. NaOH crude_product->dissolve wash Wash with Organic Solvent dissolve->wash acidify Acidify with HCl wash->acidify precipitate Purified Product (Precipitate) acidify->precipitate recrystallize Recrystallize precipitate->recrystallize final_product Final Pure Product recrystallize->final_product Impurity Troubleshooting Guide cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Analyze Crude Product (e.g., by HPLC, NMR) is_starting_material Starting Materials Present? start->is_starting_material is_side_product Unknown Peaks Present? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions (Time, Temperature) is_starting_material->optimize_reaction Yes characterize_impurity Characterize Unknown Impurity (MS, NMR) is_side_product->characterize_impurity Yes final_product Pure Product is_side_product->final_product No repeat_workup Repeat Acid-Base Extraction optimize_reaction->repeat_workup repeat_workup->final_product column_chromatography Consider Column Chromatography column_chromatography->final_product characterize_impurity->column_chromatography

References

Troubleshooting

challenges in the scale-up of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2,3-dimeth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the condensation reaction between a substituted aniline and itaconic acid.[1][2] For the target molecule, this involves the reaction of 2,3-dimethylaniline with itaconic acid, typically under heating. This reaction leads to the formation of the pyrrolidinone ring structure.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters include reaction temperature, choice of solvent (or lack thereof), and the molar ratio of reactants. High temperatures can facilitate the reaction but may also lead to side products. Solvent-free conditions are often employed, with the reaction mixture heated to melt.[1] Acetic acid is sometimes used as a solvent or catalyst.[1]

Q3: What are the common impurities or side products I might encounter?

A3: Potential impurities include unreacted starting materials (2,3-dimethylaniline and itaconic acid), and side products from decarboxylation of itaconic acid at high temperatures. In some cases, regioisomers or products from other side reactions of the starting materials could be present.

Q4: What are the recommended purification methods for the final product?

A4: The crude product is often a solid that can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for higher purity if needed.

Q5: Are there any known stability issues with the pyrrolidinone core?

A5: The pyrrolidinone ring is generally stable. However, under harsh acidic or basic conditions, it can be susceptible to ring-opening via hydrolysis of the amide bond.[3] Dehydrogenation to form a pyrrole or dihydropyrrole derivative is another potential, though less common, degradation pathway.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Reaction temperature is too low. - Inefficient mixing of reactants in a solvent-free reaction. - Incorrect molar ratio of starting materials.- Gradually increase the reaction temperature, monitoring for decomposition. - If solvent-free, ensure the reaction mixture is a homogenous melt. Consider adding a high-boiling inert solvent. - Verify the stoichiometry of 2,3-dimethylaniline and itaconic acid.
Product is an Oil or Gummy Solid - Presence of unreacted starting materials or low molecular weight impurities. - Product has a low melting point.- Attempt to triturate the crude product with a non-polar solvent to remove unreacted aniline. - Purify via column chromatography. - Characterize the material to confirm if it is the desired product before proceeding with further purification.
Difficulty in Removing Starting Materials - Sub-optimal recrystallization solvent. - Co-precipitation of starting materials with the product.- Screen for a more effective recrystallization solvent system. - Consider an acidic wash to remove residual 2,3-dimethylaniline. - Utilize column chromatography for separation.
Product Color is Darker than Expected - Oxidation of the aniline starting material or product. - Thermal degradation at high reaction temperatures.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature and extend the reaction time. - Treat the crude product with activated carbon during recrystallization.
Inconsistent Results on Scale-Up - Poor heat transfer in a larger reaction vessel. - Inefficient mixing at a larger scale. - Exothermic reaction leading to temperature control issues.- Ensure adequate heating and stirring capabilities for the larger scale. - Monitor the internal reaction temperature closely. - Consider a staged addition of reactants to control any exotherm.

Experimental Protocols

General Protocol for the Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a general guideline based on the synthesis of analogous compounds.[1][2] Optimization may be required.

  • Reactant Preparation : In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and itaconic acid (1.0 to 1.1 equivalents).

  • Reaction : Heat the mixture with stirring. If proceeding solvent-free, heat to a temperature that maintains a molten state (typically 140-165°C).[1] Alternatively, the reaction can be refluxed in a solvent like acetic acid.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

  • Purification :

    • Triturate the crude solid with a suitable solvent (e.g., diethyl ether) to remove non-polar impurities.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product aniline 2,3-Dimethylaniline plus + itaconic Itaconic Acid product 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine- 3-carboxylic acid arrow Δ (Heat) plus->arrow arrow->product

Caption: Reaction scheme for the synthesis of the target compound.

Experimental_Workflow start Start reactants Combine 2,3-Dimethylaniline and Itaconic Acid start->reactants reaction Heat Reaction Mixture (e.g., 140-165°C) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Solidify monitoring->workup purification Recrystallize from Solvent workup->purification characterization Analyze Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Product Yield? temp_check Is Temperature > 140°C? start->temp_check mixing_check Is Mixing Efficient? temp_check->mixing_check Yes increase_temp Increase Temperature temp_check->increase_temp No improve_mixing Improve Stirring/ Consider Solvent mixing_check->improve_mixing No check_stoichiometry Verify Stoichiometry mixing_check->check_stoichiometry Yes success Yield Improves increase_temp->success improve_mixing->success check_stoichiometry->success

Caption: Decision tree for troubleshooting low product yield.

References

Optimization

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for researchers in drug development. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The most common and direct method is the condensation reaction between 2,3-dimethylaniline and itaconic acid. The reaction typically proceeds by heating the two reagents together, often in a solvent like water or under solvent-free conditions.[1][2][3]

Q2: What are the expected spectroscopic characteristics of the final product?

Q3: What are the primary safety precautions to consider during this synthesis?

A3: 2,3-Dimethylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Itaconic acid can be an irritant. Standard laboratory safety practices should be followed throughout the procedure.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution Rationale
Incorrect Reaction Temperature Optimize the reaction temperature. Start with refluxing in water (around 100°C) and, if the reaction is slow, consider increasing the temperature by using a higher boiling solvent (e.g., acetic acid) or solvent-free conditions at 140-165°C.[1]The condensation reaction is often thermally driven. Insufficient heat may lead to a slow or incomplete reaction.
Poor Quality of Starting Materials Ensure the purity of 2,3-dimethylaniline and itaconic acid. Use freshly opened or purified reagents.Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.
Sub-optimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. Typical reaction times can range from 2 to 12 hours.[2][3]The reaction may require a longer duration to reach completion.
Incorrect Stoichiometry Use a slight excess of one of the reactants (e.g., 1.1 equivalents of itaconic acid) to drive the reaction to completion.Le Chatelier's principle suggests that increasing the concentration of one reactant can shift the equilibrium towards the product side.
Problem 2: Formation of Impurities and Difficult Purification
Potential Cause Suggested Solution Rationale
Side Reactions Maintain a consistent reaction temperature. Overheating can lead to the polymerization of itaconic acid or other side reactions.Uncontrolled heating can provide the activation energy for undesired reaction pathways.
Product is difficult to crystallize After the reaction, if the product precipitates, it can be filtered. If it remains in solution, acidify the mixture to a low pH (e.g., pH 2-3) with an acid like HCl to protonate the carboxylate and induce precipitation.[6] The crude product can then be recrystallized from a suitable solvent like water or an ethanol/water mixture.[2]The solubility of the carboxylic acid product is highly dependent on pH. It is generally less soluble in acidic aqueous solutions. Recrystallization is a standard method for purifying solid organic compounds.
Persistent Impurities If recrystallization is ineffective, consider column chromatography on silica gel. A solvent system with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid can be effective for separating carboxylic acids.Chromatographic techniques provide a higher degree of separation for complex mixtures of compounds with similar polarities.

Experimental Protocols

Synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a generalized procedure based on the synthesis of similar compounds.[2][3]

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution, 5%

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.05 eq).

  • Add water to the flask to create a slurry. The exact volume can be optimized, but a concentration of around 2-3 M of the limiting reagent is a good starting point.

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold water, and dry it.

  • If no precipitate forms, or to purify the crude solid, dissolve the product in a 5% aqueous solution of NaOH or Na₂CO₃.[3]

  • Wash the basic solution with a non-polar organic solvent like dichloromethane to remove any unreacted aniline.

  • Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the carboxylic acid product.

  • Filter the solid product, wash it with cold water, and dry it under a vacuum.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Experimental Workflow

G reagents Combine 2,3-Dimethylaniline and Itaconic Acid in Water reflux Heat to Reflux (100°C) reagents->reflux cool Cool to Room Temperature reflux->cool filter_crude Filter Crude Product (if precipitated) cool->filter_crude dissolve Dissolve in aq. NaOH/Na2CO3 cool->dissolve filter_crude->dissolve optional purification wash Wash with Organic Solvent dissolve->wash precipitate Acidify with HCl to Precipitate Product wash->precipitate filter_pure Filter and Dry Pure Product precipitate->filter_pure recrystallize Recrystallize from Ethanol/Water filter_pure->recrystallize G cluster_yield Low/No Yield cluster_purity Purity Issues cluster_solutions Solutions start Synthesis Issue yield_issue Low or No Product Yield start->yield_issue purity_issue Impure Product start->purity_issue temp Incorrect Temperature? yield_issue->temp time Insufficient Time? yield_issue->time reagents Poor Reagent Quality? yield_issue->reagents optimize_temp Optimize Temperature (100-165°C) temp->optimize_temp monitor_tlc Monitor with TLC, Extend Time time->monitor_tlc check_reagents Use Pure Reagents reagents->check_reagents crystallization Crystallization Failure? purity_issue->crystallization impurities Persistent Impurities? purity_issue->impurities adjust_ph Adjust pH to Induce Precipitation crystallization->adjust_ph chromatography Use Column Chromatography impurities->chromatography

References

Troubleshooting

Technical Support Center: 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Synthesis &amp; Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The information is designed to help resolve common issues encountered during its synthesis and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A1: The primary synthesis route for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves the aza-Michael addition of 2,3-dimethylaniline to itaconic acid, followed by intramolecular cyclization. Several byproducts can arise from this reaction. The most common include:

  • Isomers of Itaconic Acid: Itaconic acid can isomerize under reaction conditions to form mesaconic acid and citraconic acid. These isomers are generally less reactive towards the aza-Michael addition, which can lead to lower yields of the desired product.

  • Incomplete Cyclization Product: The initial aza-Michael addition of 2,3-dimethylaniline to itaconic acid forms an intermediate, N-(2,3-dimethylphenyl)-2-methylenesuccinamic acid. Incomplete cyclization will result in this intermediate being present as a byproduct.

  • Unreacted Starting Materials: Residual 2,3-dimethylaniline and itaconic acid may be present in the final product mixture if the reaction does not go to completion.

  • Side-Reactions of Itaconic Anhydride: If itaconic anhydride is formed from itaconic acid under the reaction conditions, it can react with the amine to form different amide isomers.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Isomerization of Itaconic Acid: As mentioned in Q1, itaconic acid can isomerize to less reactive forms. Ensure your reaction temperature and pH are optimized to favor the aza-Michael addition over isomerization. Some literature suggests that controlling the reaction temperature is crucial.

  • Purity of Starting Materials: Impurities in 2,3-dimethylaniline or itaconic acid can interfere with the reaction. Ensure you are using high-purity starting materials.

  • Reaction Conditions: The solvent, temperature, and reaction time can all significantly impact the yield. A systematic optimization of these parameters is recommended. The reaction is often carried out in water or a protic solvent at reflux.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to ensure it has gone to completion before workup.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of the final product. How can I identify these unknown impurities?

A3: The presence of unexpected peaks indicates the formation of byproducts. To identify these, a systematic approach is necessary:

  • Mass Spectrometry (MS) Analysis: Obtain the mass-to-charge ratio (m/z) of the unknown peaks using LC-MS. This will provide the molecular weight of the impurities.

  • Compare with Potential Byproducts: Compare the determined molecular weights with those of the potential byproducts listed in the table below.

  • Tandem MS (MS/MS) Fragmentation: For a more definitive identification, perform MS/MS analysis on the impurity peaks. The fragmentation pattern can provide structural information to confirm the identity of the byproduct.

  • Reference Standards: If available, inject reference standards of suspected byproducts to compare their retention times and mass spectra with the unknown peaks.

The following table summarizes potential byproducts and their expected molecular weights.

Potential ByproductMolecular FormulaMolecular Weight ( g/mol )Notes
Itaconic Acid C₅H₆O₄130.10Unreacted starting material.
Mesaconic Acid C₅H₆O₄130.10Isomer of itaconic acid.
Citraconic Acid C₅H₆O₄130.10Isomer of itaconic acid.
2,3-Dimethylaniline C₈H₁₁N121.18Unreacted starting material.
N-(2,3-dimethylphenyl)-2-methylenesuccinamic acid C₁₃H₁₅NO₃233.26Intermediate from incomplete cyclization.

Q4: What is a recommended starting point for an analytical method to analyze the reaction mixture?

A4: A reversed-phase high-performance liquid chromatography (HPLC) method coupled with a UV detector or a mass spectrometer (LC-MS) is a suitable starting point for analyzing the reaction mixture. Here is a general-purpose method that can be optimized for your specific instrumentation and sample matrix.

Experimental Protocols

General HPLC-MS Method for Byproduct Analysis

This method is intended as a starting point and may require optimization.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive and Negative (scan both to ensure detection of all species)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100 - 500

Visualizations

Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow start Unexpected Peak in Chromatogram lcms Perform LC-MS Analysis start->lcms get_mw Determine Molecular Weight (m/z) lcms->get_mw compare Compare MW with Potential Byproducts get_mw->compare msms Perform MS/MS Fragmentation Analysis compare->msms No Match standard Confirm with Reference Standard (if available) compare->standard Potential Match structure Elucidate Structure msms->structure structure->standard identified Byproduct Identified standard->identified Match unknown Structure Remains Unknown standard->unknown No Match

Caption: A logical workflow for identifying unknown byproducts.

Synthetic Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 2_3_DMA 2,3-Dimethylaniline Intermediate Aza-Michael Adduct (N-(2,3-dimethylphenyl)-2-methylenesuccinamic acid) 2_3_DMA->Intermediate Itaconic_Acid Itaconic Acid Itaconic_Acid->Intermediate Product 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid Intermediate->Product Cyclization Itaconic_Acid_Side Itaconic Acid Mesaconic_Acid Mesaconic Acid Itaconic_Acid_Side->Mesaconic_Acid Isomerization Citraconic_Acid Citraconic Acid Itaconic_Acid_Side->Citraconic_Acid Isomerization

Caption: Synthetic pathway and potential side reactions.

Optimization

enhancing the purity of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid to >95%

Welcome to the technical support center for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enha...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the purity of this compound to greater than 95%. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide: Enhancing Purity to >95%

This guide provides solutions to common issues encountered when trying to achieve high purity of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Question 1: My initial purity after synthesis is significantly below 90%. What are the likely impurities and how can I remove them?

Answer: Low initial purity is often due to residual starting materials or byproducts from the synthesis. The primary synthesis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2,3-dimethylaniline and itaconic acid.

Common Impurities:

  • Unreacted Starting Materials: 2,3-dimethylaniline and itaconic acid.

  • Byproducts: Amide-isomers or products from side reactions.

Troubleshooting Steps:

  • Initial Wash: Start by washing the crude product with a solvent in which the impurities are soluble but the desired product has low solubility. A cold solvent wash can be effective.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like itaconic acid. Subsequently, washing with a mild aqueous acid (e.g., dilute HCl) can remove basic impurities like 2,3-dimethylaniline. The desired product, being a carboxylic acid, will be deprotonated by the base and may move to the aqueous layer. Therefore, careful pH control and re-acidification of the aqueous layer to precipitate the product are crucial.

  • Recrystallization: This is often the most effective first-pass purification technique.

Question 2: I'm having trouble with the recrystallization of my compound. It either "oils out" or the yield is very low. What should I do?

Answer: "Oiling out" occurs when the compound melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Low yield is often a result of using an inappropriate solvent or incorrect solvent volume.[1]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The compound is not fully dissolving at the solvent's boiling point.Add a small amount of a co-solvent in which the compound is more soluble.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the compound has lower solubility at room temperature or below.
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce further crystallization.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and flask) to prevent the solution from cooling and crystallizing prematurely.[1]

Recommended Solvents for Recrystallization: A solvent screening is recommended. Good starting points for a carboxylic acid like this could be:

  • Ethanol/Water mixture

  • Acetone/Hexane mixture

  • Ethyl Acetate/Heptane mixture

Question 3: After recrystallization, the purity is still not above 95%. What is the next step?

Answer: If recrystallization alone is insufficient, chromatographic methods are the next logical step. High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.[2]

Purification Strategy:

Technique Principle Typical Purity Achieved Considerations
Flash Column Chromatography Separation based on polarity.95-98%Requires method development to find the right solvent system (mobile phase) and stationary phase.
Preparative HPLC High-resolution separation based on polarity.>99%More expensive and time-consuming than flash chromatography, but offers higher purity.

Typical Column Chromatography Conditions:

  • Stationary Phase: Silica gel is a good starting point for this moderately polar compound.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective for eluting carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid? A1: Pure 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is expected to be a white to off-white solid. While a specific melting point is not readily available in the provided search results, analogous compounds often have melting points in the range of 140-220°C.[3][4]

Q2: What analytical techniques are recommended to assess the purity of the final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).

Q3: Are there any specific handling precautions for this compound? A3: As with any laboratory chemical, standard safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed information, refer to the material safety data sheet (MSDS).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, dissolve the crude 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Sample Preparation: Dissolve the partially purified compound in a minimal amount of the initial mobile phase solvent or a stronger solvent (e.g., dichloromethane/methanol). If a stronger solvent is used, adsorb the sample onto a small amount of silica gel by evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.1% acetic acid).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product (Purity < 90%) Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Analysis (HPLC) > 95%? Recrystallization->PurityCheck1 FinalProduct Final Product (Purity > 95%) PurityCheck1->FinalProduct Yes ColumnChromatography Column Chromatography PurityCheck1->ColumnChromatography No PurityCheck2 Purity Analysis (HPLC) > 95%? ColumnChromatography->PurityCheck2 PurityCheck2->FinalProduct Yes Troubleshoot Further Troubleshooting PurityCheck2->Troubleshoot No TroubleshootingLogic Start Low Purity Issue CheckRecrystallization Recrystallization Issues? Start->CheckRecrystallization OilingOut "Oiling Out"? CheckRecrystallization->OilingOut Yes LowYield Low Yield? CheckRecrystallization->LowYield No AdjustSolvent Adjust Solvent System (e.g., lower boiling point) OilingOut->AdjustSolvent SlowCooling Ensure Slow Cooling OilingOut->SlowCooling OptimizeSolventVolume Optimize Solvent Volume LowYield->OptimizeSolventVolume PreheatApparatus Pre-heat Filtration Apparatus LowYield->PreheatApparatus ProceedToChromatography Proceed to Chromatography AdjustSolvent->ProceedToChromatography SlowCooling->ProceedToChromatography OptimizeSolventVolume->ProceedToChromatography PreheatApparatus->ProceedToChromatography

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid via ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the absence of direct experimental data in the searched literature for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. This information is juxtaposed with experimental data from a closely related analog, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, to offer a valuable comparative framework for researchers engaged in the synthesis and characterization of novel pyrrolidinone derivatives.

Predicted and Comparative NMR Data

The expected chemical shifts for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are extrapolated from the known spectral data of analogous compounds. These predictions are presented alongside the experimental values for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid to highlight the expected spectral differences arising from the substituent changes on the phenyl ring.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Predicted) 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Experimental) [1][2]
COOH~12.65 ppm (br s)12.65 ppm (br s)
Ar-H~7.10-7.30 ppm (m)6.83-7.03 ppm (m)
NCH₂~3.80-4.00 ppm (m)3.76-3.93 ppm (m)
CH~3.30-3.50 ppm (m)3.26-3.42 ppm (m)
COCH₂~2.60-2.80 ppm (m)2.58-2.68 ppm (m)
Ar-CH₃~2.20-2.40 ppm (s)2.15 ppm (s)

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Predicted) 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Experimental) [2]
C=O (acid)~174.5 ppm174.41 ppm
C=O (lactam)~172.0 ppm172.19 ppm
Ar-C (substituted)~125-150 ppm125.15-150.26 ppm
Ar-CH~115-130 ppm116.65-128.71 ppm
NCH₂~51.0 ppm50.98 ppm
CH~36.0 ppm36.22 ppm
COCH₂~34.0 ppm33.74 ppm
Ar-CH₃~15-20 ppm19.96 ppm

Experimental Protocols

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrrolidinone-based compounds, based on standard practices reported in the literature.[3]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • A standard single-pulse experiment is used.

    • Typical spectral width: -2 to 14 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1 second.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • The relaxation delay is typically set to 2 seconds.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

Workflow and Data Interpretation

The general workflow for NMR analysis, from sample preparation to final structure elucidation, is a systematic process. The following diagram illustrates the key stages involved.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation A Weigh Sample B Dissolve in Deuterated Solvent A->B C 1H NMR Spectroscopy B->C D 13C NMR Spectroscopy B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Referencing F->G H Chemical Shift Analysis G->H I Integration & Multiplicity Analysis (1H) G->I J Structural Elucidation H->J I->J

Caption: General workflow for NMR analysis.

This guide serves as a foundational resource for the NMR analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs. The provided data and protocols are intended to aid researchers in the efficient and accurate characterization of these and other related small molecules.

References

Comparative

Mass Spectrometry Analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Comparative Guide

This guide provides a detailed overview of the expected mass spectrometry analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected mass spectrometry analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. The information presented is based on the known molecular formula (C₁₃H₁₅NO₃) and molecular weight (233.26 g/mol ) of the compound, combined with established fragmentation patterns of similar chemical structures.[1][2] While specific experimental data for this exact molecule is not publicly available, this guide offers a scientifically grounded projection of its mass spectrometric behavior, enabling comparison with alternative analytical approaches.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid under typical electrospray ionization (ESI) conditions.

m/z (Predicted) Ion Formula Fragment Structure Description
234.11[C₁₃H₁₆NO₃]⁺[M+H]⁺Protonated molecular ion
216.10[C₁₃H₁₄NO₂]⁺[M+H - H₂O]⁺Loss of water from the carboxylic acid group
188.10[C₁₂H₁₄N]⁺[M+H - COOH - H]⁺Decarboxylation followed by hydrogen rearrangement
132.08[C₉H₁₀N]⁺Cleavage of the pyrrolidinone ring
105.07[C₈H₉]⁺Dimethylphenyl fragment

Proposed Fragmentation Pathway

The fragmentation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is expected to initiate with protonation at the most basic site, likely the nitrogen or the carbonyl oxygen of the lactam, under positive ion ESI. Subsequent fragmentation would involve characteristic losses of small neutral molecules and cleavage of the pyrrolidinone ring.

Fragmentation_Pathway M [M+H]⁺ m/z = 234.11 F1 [M+H - H₂O]⁺ m/z = 216.10 M->F1 - H₂O F2 [M+H - COOH - H]⁺ m/z = 188.10 M->F2 - HCOOH F3 [C₉H₁₀N]⁺ m/z = 132.08 F2->F3 - C₂H₂O F4 [C₈H₉]⁺ m/z = 105.07 F2->F4 - C₄H₅NO

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general protocol for the analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of small acidic molecules.[3][4]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation step using a 3:1 ratio of cold acetonitrile to the sample, followed by centrifugation. The supernatant can then be diluted for analysis. Solid-phase extraction (SPE) may be employed for further cleanup if necessary.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. Full scan mode can be used for qualitative analysis and to confirm the parent ion.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions (Predicted):

    • Quantitative: 234.1 > 188.1

    • Qualitative: 234.1 > 216.1, 234.1 > 132.1

Comparison with Alternatives

The mass spectrometry-based approach detailed above offers high sensitivity and selectivity for the analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Alternative analytical techniques include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive and selective than LC-MS/MS. It may be suitable for the analysis of bulk material or highly concentrated samples but is likely to suffer from interference in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information but is significantly less sensitive than mass spectrometry, making it unsuitable for trace-level quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the carboxylic acid, derivatization would be required to make the analyte amenable to GC-MS analysis, adding complexity to the sample preparation process.

References

Validation

Comparative Analysis of the Biological Activity of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs

A detailed examination of the antibacterial and anticancer potential of substituted 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, providing key experimental data and insights into their mechanisms of action. Int...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antibacterial and anticancer potential of substituted 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, providing key experimental data and insights into their mechanisms of action.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and analgesic effects.[1][2][3] The substitution at the 1-position of the pyrrolidinone ring with an aryl group has been a focal point of research to modulate this activity. This guide provides a comparative analysis of the biological activity of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related analogs. While direct biological data for the 1-(2,3-dimethylphenyl) derivative is not extensively available in the public domain, this document serves as a comparative guide to the biological activities of its key analogs, providing a benchmark for future research and development.

Antibacterial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[4][5] The following data summarizes the in vitro antibacterial activity of various analogs.

Quantitative Antibacterial Data

The antibacterial efficacy of several analogs, primarily derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been evaluated. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.

Compound/AnalogModificationTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Analog 1 1-(2-hydroxy-5-methylphenyl)-...-hydrazone with a benzylidene moietyStaphylococcus aureus (ATCC 9144)3.9-[1][4]
Analog 2 1-(2-hydroxy-5-methylphenyl)-...-hydrazone with a 5-nitrothien-2-yl fragmentStaphylococcus aureus (ATCC 9144)7.8-[1][4]
Listeria monocytogenes (ATCC 7644)7.8-[4]
Bacillus cereus (ATCC 11778)7.831.25[4]
Escherichia coli (ATCC 8739)7.8-[4]
Analog 3 1-(4-acetamidophenyl)-...-derivative with a 5-nitrothiophene substituent (Compound 21)Multidrug-resistant Staphylococcus aureus strains1-8-[6][7]
Cefuroxime Control AntibioticStaphylococcus aureus (ATCC 9144)7.8-[1][4]
Oxacillin Control AntibioticBacillus cereus (ATCC 11778)15.23-[4]
Ampicillin Control AntibioticBacillus cereus (ATCC 11778)31.20-[4]

Note: A hyphen (-) indicates that the data was not reported in the cited sources.

Anticancer Activity

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been investigated for its anticancer properties. Various analogs have shown cytotoxic effects against different cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of the cancer cell growth.

Compound/AnalogModificationCancer Cell LineActivityReference
Analog 4 1-(4-acetamidophenyl)-...-derivatives (Compounds 18-22)A549 (Human lung adenocarcinoma)Potent anticancer activity[6][8][9]
Analog 5 1-(2,4-difluorophenyl)-...-hydrazone derivativesMDA-MB-231 (Triple-negative breast cancer), PPC-1 (Prostate carcinoma), A375 (Melanoma)Strongest cytotoxic effect among tested derivatives[10]
Analog 6 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-...-derivativesA549 (Human lung adenocarcinoma)Structure-dependent anticancer activity[11]

Note: Specific IC50 values were not consistently provided in a comparable format across all initial sources, hence a qualitative summary is presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to determine the biological activities of the compared analogs.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare bacterial inoculum (0.5 McFarland standard) dilute Prepare serial dilutions of test compounds in Mueller-Hinton broth start->dilute inoculate Inoculate 96-well plates with bacterial suspension and compound dilutions dilute->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Determine MIC: lowest concentration with no visible bacterial growth incubate->read mbc Determine MBC: subculture from wells with no growth onto agar plates read->mbc read_mbc Lowest concentration with no bacterial growth on agar is the MBC mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

The MIC values for the tested compounds against Gram-positive and Gram-negative bacteria were determined using the broth microdilution method in 96-well plates.[4] The compounds were dissolved in dimethyl sulfoxide (DMSO) to obtain stock solutions.[4] Serial dilutions were then prepared in Mueller-Hinton broth.[4] Bacterial suspensions were prepared to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[4] The plates were incubated at 37°C for 18-24 hours.[4] The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4] For the determination of the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth were subcultured onto Mueller-Hinton agar plates and incubated for another 18-24 hours.[4] The MBC was defined as the lowest concentration that resulted in no bacterial growth on the agar plates.[4]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed Seed cancer cells in 96-well plates incubate_cells Incubate for 24 hours to allow attachment seed->incubate_cells treat Treat cells with various concentrations of test compounds incubate_cells->treat incubate_treat Incubate for a specified period (e.g., 24-72 hours) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50 G compound 5-Oxopyrrolidine Derivative target1 Cell Wall Synthesis Inhibition compound->target1 target2 Protein Synthesis Inhibition compound->target2 target3 DNA Replication Inhibition compound->target3 outcome Bacterial Cell Death or Growth Inhibition target1->outcome target2->outcome target3->outcome G compound 5-Oxopyrrolidine Derivative pathway1 Induction of Apoptosis compound->pathway1 pathway2 Cell Cycle Arrest compound->pathway2 pathway3 Inhibition of Angiogenesis compound->pathway3 outcome Inhibition of Tumor Growth pathway1->outcome pathway2->outcome pathway3->outcome

References

Comparative

A Comparative Guide to the Solid-State Structural Analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of single-crystal X-ray diffraction and its alternatives for the solid-state structural characterization of the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of single-crystal X-ray diffraction and its alternatives for the solid-state structural characterization of the small molecule 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the absence of publicly available crystallographic data for this specific compound, this guide utilizes the crystallographic data of a closely related analog, 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide , as a representative example to illustrate the power of X-ray crystallography. This guide will objectively compare the performance of single-crystal X-ray diffraction with other key solid-state analysis techniques—Powder X-ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy—supported by experimental data and detailed protocols.

At a Glance: Comparison of Solid-State Structural Analysis Techniques

The determination of the three-dimensional atomic arrangement of a molecule in the solid state is crucial for understanding its physicochemical properties, guiding drug design, and ensuring intellectual property. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other techniques provide complementary and valuable information, especially when suitable single crystals cannot be obtained.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Solid-State NMR (ssNMR) Spectroscopy
Principle Diffraction of X-rays by a single crystal.Diffraction of X-rays by a polycrystalline powder.Nuclear spin transitions in a strong magnetic field.
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Crystal system, unit cell dimensions, phase purity, crystallinity, particle size estimation.Local chemical environment, conformational analysis, dynamics, internuclear distances.
Sample Requirement Single crystal of sufficient size and quality (typically >50 µm).Microcrystalline or amorphous powder (typically a few milligrams).Crystalline or amorphous powder (typically tens of milligrams).
Strengths Unambiguous and definitive structure determination.Rapid analysis, suitable for high-throughput screening, non-destructive.Applicable to both crystalline and amorphous materials, provides dynamic information.
Weaknesses Requires high-quality single crystals, which can be difficult to grow.Provides averaged structural information, cannot determine the structure of a new compound.Lower resolution than SC-XRD, complex spectra, may require isotopic labeling.

X-ray Crystallography of a 1-Phenyl-5-oxopyrrolidine-3-carboxamide Analog

As a case study, the crystallographic data for 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide , an analog of the target molecule, is presented below. This data provides precise insights into the molecular conformation and intermolecular interactions within the crystal lattice, information that is invaluable for structure-activity relationship (SAR) studies and computational modeling.

Table 1: Crystallographic Data for 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide

ParameterValue
Chemical Formula C₁₉H₁₄ClN₃O₅
Formula Weight 400.79 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.123(4) Å, b = 14.987(6) Å, c = 11.589(5) Å
α = 90°, β = 101.59(2)°, γ = 90°
Volume 1720.0(12) ų
Z 4
Density (calculated) 1.549 Mg/m³

This data is representative and showcases the level of detail obtained from a single-crystal X-ray diffraction experiment.

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, the following sections detail the experimental workflows and protocols for each method.

Single-Crystal X-ray Diffraction (SC-XRD)

SCXRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) A->B C Obtain High-Quality Single Crystal B->C D Mount Crystal on Diffractometer C->D E X-ray Data Collection D->E F Data Processing & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Final Structure H->I

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol:

  • Crystal Growth: High-purity 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation. The solution is filtered to remove any particulate matter. Crystals are grown by slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in a monochromatic X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for absorption and other experimental factors.

  • Structure Solution and Refinement: The positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods or Patterson synthesis). The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Powder X-ray Diffraction (PXRD)

PXRD_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis A Grind Sample to a Fine Powder B Pack Powder into Sample Holder A->B C Place Sample in Diffractometer B->C D Scan a Range of 2θ Angles C->D E Identify Peak Positions and Intensities D->E F Compare with Database or Reference Pattern E->F G Phase Identification & Purity Assessment F->G

Caption: Workflow for Powder X-ray Diffraction.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the crystalline compound are gently ground to a fine, homogeneous powder using a mortar and pestle. The powder is then packed into a sample holder, ensuring a flat, level surface.

  • Data Collection: The sample holder is placed in the powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the positions and intensities of the diffraction peaks. This pattern is a fingerprint of the crystalline phase and can be compared to databases to identify the compound and assess its purity.

Solid-State NMR (ssNMR) Spectroscopy

SSNMR_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Spectral Analysis A Pack Powdered Sample into Rotor B Insert Rotor into NMR Probe A->B C Magic Angle Spinning (MAS) B->C D Apply Radiofrequency Pulses C->D E Acquire NMR Signal (FID) D->E F Fourier Transform of FID E->F G Phase and Baseline Correction F->G H Assign Resonances & Interpret Spectrum G->H

Caption: Workflow for Solid-State NMR Spectroscopy.

Experimental Protocol:

  • Sample Preparation: The powdered sample (crystalline or amorphous) is packed into a zirconia rotor of a specific diameter (e.g., 1.3 to 7 mm).

  • Data Acquisition: The rotor is placed in the ssNMR probe and spun at a high speed (typically 5-100 kHz) at the "magic angle" (54.74°) with respect to the main magnetic field. This spinning averages out anisotropic interactions that broaden the NMR signals in the solid state. A series of radiofrequency pulses are applied to excite the nuclei of interest (e.g., ¹³C, ¹⁵N).

  • Data Processing and Analysis: The detected signal (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts and line shapes in the spectrum provide information about the local chemical environment, molecular conformation, and dynamics. Two-dimensional correlation experiments can be used to establish through-bond and through-space connectivities between atoms.

Validation

comparative study of different synthetic routes for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

A Comparative Guide to the Synthetic Routes of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative analysis of propose...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of proposed synthetic routes for 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. While specific literature detailing the synthesis of this exact compound is limited, the routes outlined below are based on well-established and frequently published methods for analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids. The synthesis fundamentally relies on the reaction between 2,3-dimethylaniline and itaconic acid. This process occurs through a cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization.[1][2]

The presented methodologies are intended to provide a foundational framework for the synthesis and further investigation of this compound.

Comparative Analysis of Synthetic Routes

The following table summarizes the key aspects of the proposed synthetic routes for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Parameter Route 1: Aqueous Reflux Route 2: Solvent-Free Thermal Condensation
Reaction Type Aza-Michael Addition/CyclizationAza-Michael Addition/Cyclization
Primary Reagents 2,3-Dimethylaniline, Itaconic Acid2,3-Dimethylaniline, Itaconic Acid
Solvent WaterNone
Temperature ~100 °C (Reflux)140-165 °C
Reaction Time 12-24 hours2-4 hours
Work-up/Purification Cooling, filtration, optional recrystallizationCooling, trituration with a solvent, filtration
Potential Advantages Environmentally friendly solvent, simpler temperature control.Faster reaction times, no solvent removal required.
Potential Challenges Longer reaction times, potential for side reactions with prolonged heating.Requires precise high-temperature control, potential for thermal decomposition.

Experimental Protocols

Route 1: Synthesis via Aqueous Reflux

This method is adapted from the synthesis of similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids and utilizes water as a green solvent.[3][4]

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Deionized water

  • Hydrochloric acid (for work-up, if necessary)

  • Sodium hydroxide (for work-up, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.2 eq) is suspended in deionized water.

  • The reaction mixture is heated to reflux with vigorous stirring and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is deemed complete, the mixture is cooled to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with cold deionized water.

  • For further purification, the crude product can be dissolved in an aqueous solution of sodium hydroxide and then re-precipitated by the addition of hydrochloric acid to a pH of approximately 5.[3]

  • The purified product is then filtered, washed with water, and dried under vacuum.

Route 2: Synthesis via Solvent-Free Thermal Condensation

This approach is based on the direct condensation of an amine with itaconic acid at high temperatures, which can lead to shorter reaction times.[5][6]

Materials:

  • 2,3-Dimethylaniline

  • Itaconic acid

  • Ethanol or other suitable solvent for trituration

Procedure:

  • In a reaction vessel, 2,3-dimethylaniline (1.0 eq) and itaconic acid (1.1 eq) are intimately mixed.

  • The mixture is heated to a temperature between 140-165 °C with stirring for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, the mixture is allowed to cool to room temperature, resulting in a solid mass.

  • The solid is triturated with a suitable solvent, such as ethanol, to break it up and wash away any unreacted starting materials.

  • The product is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Proposed Synthetic Routes for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid cluster_start Starting Materials cluster_route1 Route 1: Aqueous Reflux cluster_route2 Route 2: Solvent-Free cluster_product Final Product start1 2,3-Dimethylaniline r1_step1 Mix in Water start1->r1_step1 r2_step1 Mix Reagents start1->r2_step1 start2 Itaconic Acid start2->r1_step1 start2->r2_step1 r1_step2 Reflux at 100°C (12-24h) r1_step1->r1_step2 r1_step3 Cool and Filter r1_step2->r1_step3 r1_step4 Optional Recrystallization r1_step3->r1_step4 product 1-(2,3-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid r1_step3->product (crude) r1_step4->product r2_step2 Heat at 140-165°C (2-4h) r2_step1->r2_step2 r2_step3 Cool and Triturate r2_step2->r2_step3 r2_step3->product

Caption: Flowchart of proposed synthetic routes.

Reaction Mechanism reactants 2,3-Dimethylaniline + Itaconic Acid michael_adduct Aza-Michael Adduct (Intermediate) reactants->michael_adduct Aza-Michael Addition product 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine -3-carboxylic acid michael_adduct->product Intramolecular Cyclization (-H2O)

Caption: General reaction mechanism overview.

References

Comparative

Validating the Structure of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide

This guide provides a comprehensive framework for the structural validation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By comparing its expected analytical data with experimentally determined values fo...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural validation of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By comparing its expected analytical data with experimentally determined values for structurally similar compounds, researchers can achieve a high degree of confidence in its chemical identity. The methodologies and comparative data presented herein are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The definitive structural confirmation of a novel or synthesized compound is paramount for ensuring its purity, predicting its chemical behavior, and guaranteeing its efficacy and safety in subsequent applications. This process relies on a suite of analytical techniques, primarily spectroscopic methods, which provide a detailed fingerprint of the molecule's atomic composition and connectivity.

Comparative Analysis of Spectroscopic and Physical Data

To validate the structure of the target compound, 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, its analytical data should be benchmarked against known, related structures. Below are comparative tables detailing published data for similar 5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Physical and Molecular Properties

Property1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Target)1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[1]1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
Molecular Formula C₁₃H₁₅NO₃[3][4]C₁₃H₁₄N₂O₄C₁₂H₁₃NO₄
Molecular Weight 233.26 g/mol [3]262.25 g/mol 235.22 g/mol
CAS Number 56617-46-0[3][4]Not specifiedNot specified
Appearance White solid (Predicted)White solidNot specified
Melting Point (°C) Not specified237–238Not specified

Table 2: Comparative ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Proton AssignmentExpected Chemical Shift (δ ppm) for Target Compound1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (δ ppm)[1]1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (δ ppm)[2]
-COOH ~12.7 (broad singlet)12.77 (s, 1H)12.65 (br s, 1H)
Aromatic CH ~7.0-7.3 (multiplet, 3H)7.56 (s, 4H)6.72-7.00 (m, 3H)
N-CH₂ ~3.9-4.1 (multiplet, 2H)3.92–4.01 (m, 2H)3.76–3.93 (m, 2H)
CH (pyrrolidine) ~3.3-3.4 (multiplet, 1H)3.32–3.38 (m, 1H)3.26–3.42 (m, 1H)
CH₂-CO (pyrrolidine) ~2.6-2.8 (multiplet, 2H)2.65–2.77 (m, 2H)2.58–2.68 (m, 2H)
Aromatic -CH₃ ~2.1-2.3 (singlets, 6H)2.03 (s, 3H, Ac-CH₃)2.18 (s, 3H)
-NH (acetamide) Not Applicable9.93 (s, 1H)Not Applicable
-OH (phenol) Not ApplicableNot Applicable9.29 (s, 1H)

Table 3: Comparative ¹³C NMR Spectral Data (DMSO-d₆, 101 MHz)

Carbon AssignmentExpected Chemical Shift (δ ppm) for Target Compound1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (δ ppm)[1]1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (δ ppm)[2]
-COOH ~174174.26174.41
C=O (pyrrolidine) ~171171.43172.19
Aromatic C (quaternary) ~125-138119.17-135.63116.65-150.26
Aromatic CH ~125-130119.71, 119.94125.15, 127.88, 128.31
N-CH₂ ~5049.96, 50.0350.98
CH (pyrrolidine) ~3535.12, 35.1436.22
CH₂-CO (pyrrolidine) ~3535.12, 35.1433.74
Aromatic -CH₃ ~15-2023.95 (Ac-CH₃)19.96

Table 4: Comparative Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹) for Target Compound1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (cm⁻¹)[1]1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (cm⁻¹)[2]
O-H (Carboxylic Acid) 2500-3300 (very broad)[5]3454–2536 (broad)3302 (broad)
C=O (Carboxylic Acid) ~1710-172517271699
C=O (Amide, pyrrolidine) ~1670-16801677, 16441641
N-H (Amide) Not Applicable3454-2536Not Applicable
O-H (Phenol) Not ApplicableNot Applicable3302

Experimental Validation Workflow

The structural validation of a synthesized compound follows a logical progression of analytical tests. The following workflow outlines the essential steps from synthesis to final confirmation.

G Workflow for Structural Validation cluster_spectroscopy Spectroscopic & Spectrometric Analysis synthesis Synthesis of Target Compound purification Purification (Crystallization/Chromatography) synthesis->purification prelim Preliminary Analysis (TLC, Melting Point) purification->prelim ms Mass Spectrometry (MS) Determine Molecular Weight prelim->ms Sample ir Infrared (IR) Spectroscopy Identify Functional Groups prelim->ir Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map C-H Framework prelim->nmr Sample elemental Elemental Analysis Confirm Molecular Formula prelim->elemental Sample data_analysis Data Interpretation & Comparison with Alternatives ms->data_analysis ir->data_analysis nmr->data_analysis elemental->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: Logical workflow for the synthesis and structural validation of a chemical compound.

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques required for structural validation. Laboratories should adhere to their specific standard operating procedures and instrument guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified, dry sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 12 ppm.[6][7]

    • Acquire ¹³C NMR spectra. Carboxyl and amide carbonyl carbons typically resonate in the 165-185 ppm region.[5][6]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, respectively.

    • Process the data (phasing, baseline correction, and integration) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Protocol:

    • For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands. For carboxylic acids, look for a very broad O-H stretch from 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710-1760 cm⁻¹.[5][8]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Look for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

Elemental Analysis
  • Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the molecular formula.

  • Protocol:

    • Submit a highly purified and thoroughly dried sample (~2-3 mg) to an analytical laboratory for CHN analysis.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

    • Compare the experimentally determined weight percentages with the calculated values for the proposed molecular formula (C₁₃H₁₅NO₃). The results should agree within ±0.4%.

References

Validation

A Comparative Guide to the Bioactivity of 1-(2,3-dimethylphenyl) and 1-(2,4-dimethylphenyl) Substituted 5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted bioactivity of two closely related chemical compounds: 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of two closely related chemical compounds: 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct comparative experimental data for these specific molecules is not currently available in the public domain, this document synthesizes information from published studies on analogous compounds to offer insights into their likely synthesis, potential biological activities, and the experimental protocols for their evaluation.

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore found in numerous biologically active molecules, with derivatives exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the N-phenyl ring can significantly influence the biological profile of these compounds. This guide will, therefore, explore the potential impact of the isomeric dimethylphenyl substitution on the bioactivity of this privileged scaffold.

Synthesis and Physicochemical Properties

The synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids is well-established and typically involves the reaction of the appropriately substituted aniline with itaconic acid. This reaction provides a straightforward and efficient route to the target compounds.

Table 1: Comparison of Physicochemical Properties

Property1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Molecular Formula C₁₃H₁₅NO₃C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol 233.26 g/mol
CAS Number 56617-46-0[1]Not available
Predicted Bioactivity Anticancer, AntimicrobialAnticancer, Antimicrobial
Structural Difference Methyl groups at positions 2 and 3 of the phenyl ring.Methyl groups at positions 2 and 4 of the phenyl ring.

Predicted Biological Activities and Structure-Activity Relationship (SAR)

Based on extensive research into various N-phenyl substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, it is anticipated that both the 1-(2,3-dimethylphenyl) and 1-(2,4-dimethylphenyl) analogs will exhibit notable biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of this class of compounds. For instance, derivatives with a 1-(2,4-difluorophenyl) substituent have shown significant cytotoxicity against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[2][3] Further modifications of the carboxylic acid group to hydrazones have often resulted in enhanced anticancer activity.[2][4]

The positioning of the dimethyl groups is likely to play a crucial role in the anticancer potential. The steric and electronic effects of the methyl groups can influence the molecule's ability to interact with biological targets. The 2,4-dimethyl substitution may offer a different conformational profile compared to the 2,3-dimethyl analog, which could lead to variations in binding affinity to target proteins and, consequently, differences in cytotoxic potency.

Antimicrobial Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been identified as a promising framework for the development of novel antimicrobial agents. Studies on 1-(2-hydroxy-5-methylphenyl) derivatives have revealed significant activity against a range of Gram-positive and Gram-negative bacteria.[5][6][7][8] The mechanism of action is often linked to the disruption of bacterial cellular processes.

The lipophilicity and electronic properties conferred by the dimethylphenyl substituents are expected to influence the antimicrobial efficacy. The difference in the substitution pattern between the 2,3- and 2,4-isomers could affect the compounds' ability to penetrate bacterial cell walls and interact with intracellular targets, potentially leading to different antimicrobial spectra and potency.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines the detailed experimental methodologies for the synthesis and biological evaluation of the title compounds, as adapted from the literature on analogous molecules.

Synthesis of 1-(dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

A general and robust method for the synthesis of the title compounds involves the condensation of the corresponding dimethylaniline with itaconic acid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 2,3- or 2,4-Dimethylaniline process Reflux in Water reactant1->process reactant2 Itaconic Acid reactant2->process product 1-(2,3- or 2,4-dimethylphenyl)- 5-oxopyrrolidine-3-carboxylic acid process->product

Synthetic Workflow for Target Compounds

Protocol:

  • A mixture of the respective dimethylaniline (e.g., 2,3-dimethylaniline or 2,4-dimethylaniline) and itaconic acid is refluxed in water.[2]

  • After cooling, the precipitate is filtered and purified, often by recrystallization, to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][9]

G start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add test compounds at various concentrations incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure

Workflow for MTT Cytotoxicity Assay

Protocol:

  • Human cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates.

  • After 24 hours, the cells are treated with various concentrations of the test compounds.

  • Following a 48-72 hour incubation period, MTT solution is added to each well.

  • After a further incubation, the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity Assay (MIC/MBC Determination)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to assess the antimicrobial potency of the compounds.[5][7]

Protocol:

  • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • To determine the MBC, an aliquot from the wells showing no growth is subcultured on agar plates. The MBC is the lowest concentration that results in a significant reduction in the initial inoculum.

Concluding Remarks

While direct experimental data comparing the bioactivity of 1-(2,3-dimethylphenyl)- and 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is lacking, the existing literature on analogous compounds provides a strong foundation for predicting their potential as anticancer and antimicrobial agents. The subtle difference in the substitution pattern on the phenyl ring is anticipated to have a discernible impact on their biological activity, highlighting the importance of positional isomerism in drug design. The experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these compounds, enabling researchers to conduct direct comparative studies and further explore the structure-activity relationships within this promising class of molecules. Future studies are warranted to elucidate the precise biological profiles of these specific isomers and to identify their molecular targets.

References

Comparative

Comparative In Vitro Evaluation of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the in vitro performance of various 1-substituted derivatives, drawing upon experimental data from recent studies. The focus is on antibacterial, anticancer, and anti-inflammatory properties, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.

Antibacterial Activity

Recent research highlights the potential of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as potent antibacterial agents, particularly against Gram-positive bacteria.[1][2][3] A study focusing on 1-(2-hydroxy-5-methylphenyl) derivatives demonstrated significant efficacy against various bacterial strains.[1][2][3]

Comparative Antibacterial Performance

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for assessing antibacterial potency. The table below summarizes the in vitro activity of selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives against Staphylococcus aureus.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference Antibiotic (Cefuroxime) MIC (µg/mL)
Hydrazone with benzylidene moietyS. aureus ATCC 91443.9-7.8
Hydrazone with 5-nitrothien-2-yl fragmentS. aureus ATCC 9144<3.9-7.8
Hydrazone with 5-nitrofuran-2-yl moietyS. aureus ATCC 9144--7.8

Data sourced from studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3]

Notably, the hydrazone with a benzylidene moiety exhibited a stronger inhibitory effect on S. aureus than the reference antibiotic cefuroxime.[1][2][3] Furthermore, the derivative with a 5-nitrothien-2-yl fragment surpassed the efficacy of cefuroxime against all tested bacterial strains.[1][2][3] Some of these compounds also demonstrated significant bactericidal properties and the ability to disrupt biofilms, particularly in S. aureus and E. coli.[1][2]

Anticancer and Anti-inflammatory Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their potential as anticancer and anti-inflammatory agents.

Anticancer Evaluation

A series of novel 5-oxopyrrolidine derivatives were synthesized and evaluated for their in vitro anticancer activity against A549 lung cancer cells.[4][5] Among the tested compounds, those bearing 5-nitrothiophene substituents demonstrated the most potent anticancer effects.[4][5]

Anti-inflammatory Screening

In a separate study, 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their in vitro anti-inflammatory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[6] Several compounds, designated as 3d, 3e, and 3f in the study, were identified as promising inhibitors of these enzymes, which are known to be involved in inflammatory processes.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols employed in the evaluation of these derivatives.

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Bacterial Strains: Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria were used.[1][2][3]

  • Procedure:

    • Bacterial strains were cultured in appropriate broth media.

    • The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds were prepared in 96-well microtiter plates.

    • A standardized bacterial suspension was added to each well.

    • The plates were incubated under appropriate conditions.

    • The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

    • To determine the MBC, aliquots from wells showing no growth were sub-cultured on agar plates. The lowest concentration that resulted in no bacterial growth on the agar plates was recorded as the MBC.

  • Controls: Standard antibiotics such as oxacillin, ampicillin, and cefuroxime were used as positive controls.[1][2][3]

Biofilm Disruption Assay

The ability of the compounds to disrupt pre-formed biofilms was also assessed.

  • Procedure:

    • Biofilms of S. aureus and E. coli were grown in 96-well plates.

    • The planktonic cells were removed, and the biofilms were washed.

    • The synthesized compounds at various concentrations were added to the wells containing the biofilms and incubated.

    • After incubation, the wells were washed, and the remaining viable bacteria in the biofilms were quantified.

Synthesis and Logical Workflow

The synthesis of these derivatives typically involves a multi-step process, starting from readily available starting materials. The general workflow for the synthesis and evaluation of these compounds is depicted below.

General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation A Starting Materials (e.g., Substituted Aniline, Itaconic Acid) B Cyclization Reaction A->B C Formation of 1-Substituted-5-oxopyrrolidine-3-carboxylic acid B->C D Derivatization (e.g., Hydrazide formation, Condensation) C->D E Final Derivatives D->E F Antibacterial Assays (MIC, MBC) E->F G Anticancer Assays E->G H Anti-inflammatory Assays E->H I Data Analysis and Comparison F->I G->I H->I

Caption: General workflow from synthesis to in vitro evaluation.

The synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids often involves the cyclization of a substituted aniline with itaconic acid.[5] Further modifications, such as the formation of hydrazides and subsequent condensation with various aldehydes, lead to a diverse library of derivatives for biological screening.[7][8]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of these derivatives are still under investigation, their biological activities suggest potential interactions with key cellular pathways.

Potential Mechanisms of Action A Pyrrolidine Derivative B Bacterial Cell Wall Synthesis A->B Inhibition C DNA Gyrase / Topoisomerase A->C Inhibition D Protein Synthesis A->D Inhibition E Cancer Cell Proliferation A->E Inhibition F Apoptosis Induction A->F Induction G Matrix Metalloproteinases (MMPs) A->G Inhibition H Inflammatory Response G->H Modulation

Caption: Postulated mechanisms of action for pyrrolidine derivatives.

The antibacterial effects may arise from the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could be linked to the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell survival and proliferation. The anti-inflammatory properties observed are likely due to the inhibition of enzymes like MMPs, which play a role in tissue degradation during inflammation. Further studies are needed to elucidate the specific molecular targets and signaling cascades modulated by these promising compounds.

References

Validation

Assessing the Novelty of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and appr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives have been extensively explored for a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[1] This guide provides a comparative analysis of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its potential derivatives against existing analogues, offering insights into their novelty and potential for further development.

While specific biological data for the 1-(2,3-dimethylphenyl) substituted compound is not yet prevalent in publicly accessible literature, its novelty can be assessed by comparing its structural features against a backdrop of well-documented derivatives of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core. This core structure, with its versatile handles for chemical modification, has been the subject of numerous studies.[2]

Comparative Analysis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The biological activity of this class of compounds is significantly influenced by the nature of the substituent at the 1-position of the pyrrolidine ring. The following tables summarize the reported activities of various analogues, providing a benchmark for evaluating the potential of the 2,3-dimethylphenyl substitution.

Anticancer Activity of 1-Substituted Analogs
Compound/DerivativeCell LineActivity (IC50/EC50)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (hydrazones)A549 (Lung Carcinoma)Potent activity reported[3][4]
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesMDA-MB-231 (Breast), PC-3 (Prostate), A375 (Melanoma)Moderate to high activity in 2D and 3D cultures[5]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesA549 (Lung Carcinoma)Promising activity reported[6]
Antimicrobial Activity of 1-Substituted Analogs
Compound/DerivativePathogenActivity (MIC in µg/mL)Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone with 5-nitrothien-2-yl fragmentS. aureus<7.8[7][8]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone with benzylidene moietyS. aureus3.9[7][8][9]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone with thien-2-yl groupS. aureus TCH 151616[6]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative with 5-nitrothiophene substituentMultidrug-resistant S. aureusPromising and selective activity[3][4]

The Novelty of the 1-(2,3-Dimethylphenyl) Substitution

The CAS number for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is 56617-46-0.[10][11] It is classified as a protein degrader building block, indicating its potential utility in the synthesis of proteolysis-targeting chimeras (PROTACs) or similar molecules.[10]

The novelty of the 1-(2,3-dimethylphenyl) substituent lies in its unique steric and electronic profile compared to previously reported analogues. The presence of two methyl groups on the phenyl ring, particularly in the ortho and meta positions, can be expected to:

  • Introduce Steric Hindrance: This may influence the molecule's conformation and its ability to bind to biological targets, potentially leading to altered selectivity or potency.

  • Modify Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

  • Alter Electronic Properties: The electron-donating nature of the methyl groups may modulate the electronic distribution within the aromatic ring and the adjacent amide bond, potentially influencing target interactions.

These features distinguish it from previously studied derivatives with substituents like acetamido, hydroxyl, or fluoro groups, suggesting that the 1-(2,3-dimethylphenyl) analogue could exhibit a novel biological activity profile.

Experimental Protocols

General Synthesis of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

The synthesis of the core scaffold generally involves the reaction of a primary amine with itaconic acid.[4]

Step 1: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid A mixture of the appropriately substituted aniline (e.g., 2,3-dimethylaniline) and itaconic acid in a suitable solvent (e.g., water or a high-boiling point organic solvent) is heated at reflux. The product precipitates upon cooling and can be isolated by filtration.

Step 2: Esterification and Hydrazide Formation The resulting carboxylic acid can be esterified (e.g., using methanol and a catalytic amount of sulfuric acid) and subsequently reacted with hydrazine hydrate to form the corresponding carbohydrazide.[5][6]

Step 3: Derivatization The carbohydrazide is a versatile intermediate that can be condensed with various aldehydes and ketones to produce a library of hydrazone derivatives.[5][6][7] Further reactions can yield other heterocyclic moieties like pyrroles or pyrazoles.[4][6]

In Vitro Anticancer Activity Assay

The anticancer activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. The results are usually expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

In Vitro Antimicrobial Activity Assay

The antimicrobial activity is determined by broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. A panel of clinically relevant bacterial and fungal strains, including multidrug-resistant isolates, is typically used for this evaluation.[6][7]

Visualizations

experimental_workflow Experimental Workflow for Assessing Novelty cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison start 2,3-Dimethylaniline + Itaconic Acid core 1-(2,3-Dimethylphenyl)-5- oxopyrrolidine-3-carboxylic acid start->core hydrazide Carbohydrazide Intermediate core->hydrazide derivatives Library of Derivatives (e.g., Hydrazones) hydrazide->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar comparison Comparison with Known Analogs sar->comparison novelty Assessment of Novelty comparison->novelty

Caption: Workflow for Synthesis and Evaluation.

signaling_pathway Hypothetical Signaling Pathway Inhibition compound 1-(2,3-Dimethylphenyl)- 5-oxopyrrolidine-3-carboxylic acid Derivative target Putative Target (e.g., Kinase, Enzyme) compound->target Inhibition pathway Downstream Signaling Cascade target->pathway proliferation Cell Proliferation & Survival pathway->proliferation apoptosis Apoptosis pathway->apoptosis

Caption: Potential Mechanism of Action.

Conclusion

The 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. While the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids has demonstrated significant potential as anticancer and antimicrobial agents, the unique structural features of the 2,3-dimethylphenyl substitution warrant a dedicated investigation. The established synthetic routes and biological evaluation methods provide a clear path forward for synthesizing and testing a library of these novel derivatives. A thorough investigation into their biological activities, supported by structure-activity relationship studies, will be crucial in determining their therapeutic potential and solidifying their novelty in the landscape of medicinal chemistry.

References

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document provides essential safety and logistical information for handling 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 56617-46-0)[1][2] in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[5]

Recommended PPE for Handling:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[4][6]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[3] Gloves: Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber) are required.[3][7] Gloves should be inspected before use and changed immediately upon contamination.[3] Footwear: Fully enclosed shoes are mandatory.[5]
Eye Contact Causes serious eye irritation.[4][6]Safety Goggles: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[3] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[3][8]
Inhalation May cause respiratory irritation.[4][6]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for low-fume environments) is required. For higher exposure risks, a full-face respirator with appropriate cartridges is recommended.[7][8]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Experimental Protocol: Safe Handling Procedure

This step-by-step guide outlines the safe handling of 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a powder form.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
  • Confirm that the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents before starting.

2. Donning PPE:

  • Put on all required PPE as detailed in the table above.
  • Ensure gloves are the correct size and are free of any defects.[3]

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3]
  • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
  • In Solution: When working with the compound in solution, handle it within the fume hood to avoid inhaling any vapors.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[3]
  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3]

Operational and Disposal Plans

Proper disposal is a critical component of the chemical lifecycle.[3]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not empty into drains.[4] Segregate waste containers of incompatible materials.[9]

  • Container Disposal: Empty containers may still retain hazardous residues and should be disposed of as hazardous waste.[9]

Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.[9]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

  • For acidic waste, neutralization may be required by your institution's waste management protocols before disposal. This typically involves diluting the acid and slowly adding a base like sodium bicarbonate until the pH is between 5 and 10.5.[10] Always consult with EH&S before attempting neutralization.

Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow and the logical relationship between hazards and protective measures.

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Gather Materials & Verify Safety Equipment DonPPE Don Required PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Transfer Transfer Compound Weigh->Transfer Decon Decontaminate Surfaces Transfer->Decon Segregate Segregate & Collect Waste Transfer->Segregate DoffPPE Doff PPE Correctly Decon->DoffPPE Wash Wash Hands DoffPPE->Wash Dispose Dispose via EH&S Segregate->Dispose

Caption: Workflow for safely handling 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

HazardControl cluster_hazards Potential Hazards cluster_controls Control Measures (PPE) Skin Skin Irritation Gloves Gloves & Lab Coat Skin->Gloves Eye Eye Irritation Goggles Goggles & Face Shield Eye->Goggles Resp Respiratory Irritation Hood Fume Hood & Respirator Resp->Hood

References

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